molecular formula C14H10O2 B158261 2-Methoxyphenalen-1-one

2-Methoxyphenalen-1-one

Cat. No.: B158261
M. Wt: 210.23 g/mol
InChI Key: FMZHCYXNNGLTLF-UHFFFAOYSA-N
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Description

2-Methoxyphenalen-1-one is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHCYXNNGLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data of 2-Methoxyphenalen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxyphenalen-1-one is a naturally occurring compound that has garnered interest within the scientific community.[1] As with any compound of potential significance in drug development and scientific research, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structure elucidation and characterization.

This technical guide presents a detailed analysis of the expected spectroscopic data for 2-Methoxyphenalen-1-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related phenalenone derivatives and other aromatic ketones to provide a robust, predictive, and interpretive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the carbon skeleton and the placement of substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Methoxyphenalen-1-one is expected to exhibit distinct signals for the aromatic protons of the phenalenone core and the methoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methoxy group, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxyphenalen-1-one (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-36.5 - 6.7dJ = 8.0 - 8.5Shielded by the adjacent electron-donating methoxy group.
H-47.6 - 7.8dJ = 8.0 - 8.5Deshielded due to its position relative to the carbonyl group and the aromatic system.
H-57.9 - 8.1tJ = 7.5 - 8.0Typical aromatic triplet.
H-67.5 - 7.7dJ = 7.5 - 8.0Aromatic doublet.
H-78.3 - 8.5dJ = 7.5 - 8.0Deshielded due to its peri-position relative to the carbonyl group.
H-87.8 - 8.0tJ = 7.5 - 8.0Typical aromatic triplet.
H-98.5 - 8.7dJ = 7.5 - 8.0Deshielded due to its position adjacent to the carbonyl group.
-OCH₃3.9 - 4.1sN/ATypical chemical shift for a methoxy group on an aromatic ring.

Rationale for Predictions: The predicted chemical shifts are based on the analysis of related phenalenone derivatives. For instance, in 2-(bromomethyl)-1H-phenalen-1-one, the aromatic protons appear in the range of 7.6 to 8.7 ppm.[2] The introduction of a methoxy group at the 2-position is expected to shield the adjacent H-3 proton, shifting it upfield. The protons in the peri-positions to the carbonyl group (H-7 and H-9) are expected to be the most deshielded due to the anisotropic effect of the C=O bond.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For 2-Methoxyphenalen-1-one, 14 distinct signals are expected (13 for the phenalenone core and 1 for the methoxy group).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxyphenalen-1-one (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)183 - 186Typical chemical shift for a ketone carbonyl in a conjugated aromatic system.[2]
C-2160 - 165Attached to the electron-donating methoxy group, resulting in a downfield shift.
C-3105 - 110Shielded by the ortho-methoxy group.
C-3a130 - 133Quaternary carbon in the aromatic system.
C-4125 - 128Aromatic CH carbon.
C-5135 - 138Aromatic CH carbon, deshielded.
C-6126 - 129Aromatic CH carbon.
C-6a131 - 134Quaternary carbon in the aromatic system.
C-7128 - 131Aromatic CH carbon.
C-8129 - 132Aromatic CH carbon.
C-9133 - 136Aromatic CH carbon, deshielded.
C-9a127 - 130Quaternary carbon in the aromatic system.
C-9b138 - 141Quaternary carbon adjacent to the carbonyl group.
-OCH₃55 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3]

Rationale for Predictions: The chemical shift of the carbonyl carbon (C-1) is predicted based on values observed for other phenalenones, which typically fall in the 183-186 ppm range.[2] The carbon bearing the methoxy group (C-2) is expected to be significantly deshielded, while the ortho-carbon (C-3) will be shielded. The chemical shift of the methoxy carbon itself is a reliable indicator and is consistently found in the 55-58 ppm range for aromatic methoxy groups.[3]

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol is crucial for obtaining high-quality NMR data.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methoxyphenalen-1-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain a sharp, symmetrical peak for the TMS signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum lock->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate (1H) calibrate->integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of 2-Methoxyphenalen-1-one will be dominated by absorptions from the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C=O of the ketone, and the C-O bonds of the methoxy group.

Table 3: Predicted IR Absorption Frequencies for 2-Methoxyphenalen-1-one

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in aromatic systems.
2950-2850Aliphatic C-H stretchWeak-MediumFrom the methyl group of the methoxy substituent.
~1640C=O stretch (ketone)StrongThe carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic system lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). For phenalenone derivatives, this is often observed around 1635-1640 cm⁻¹.[2]
1600-1450Aromatic C=C stretchMedium-StrongMultiple bands are expected in this region, characteristic of the aromatic rings.
~1250Asymmetric C-O-C stretch (aryl ether)StrongA strong absorption typical for the C-O stretch of an aryl ether.
~1050Symmetric C-O-C stretch (aryl ether)MediumAnother characteristic C-O stretching vibration.
900-675Aromatic C-H out-of-plane bendStrongThe pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 2-Methoxyphenalen-1-one powder onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to make it more comparable to a traditional transmission spectrum.

    • Label the significant peaks.

Diagram of ATR-FTIR Workflow:

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spec Acquire Spectrum apply_pressure->acquire_spec bg_subtract Background Subtraction acquire_spec->bg_subtract atr_correct ATR Correction (optional) bg_subtract->atr_correct peak_pick Peak Labeling atr_correct->peak_pick

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[6]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of 2-Methoxyphenalen-1-one is C₁₄H₁₀O₂. The molecular weight is approximately 210.23 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-Methoxyphenalen-1-one

m/zIon FormulaFragment LostRationale
210[C₁₄H₁₀O₂]⁺N/A (Molecular Ion, M⁺)This will be the parent peak corresponding to the intact molecule minus one electron.
195[C₁₃H₇O₂]⁺•CH₃Loss of the methyl radical from the methoxy group is a very common fragmentation pathway for methoxy-substituted aromatic compounds.
182[C₁₃H₁₀O]⁺COLoss of a carbon monoxide molecule from the molecular ion is a characteristic fragmentation of ketones.
167[C₁₂H₇O]⁺•CH₃ and COSequential loss of a methyl radical and carbon monoxide.
154[C₁₂H₁₀]⁺CO and COLoss of two carbon monoxide molecules (less common).
139[C₁₁H₇]⁺•CH₃, CO, and COFurther fragmentation.

Rationale for Predictions: The fragmentation of aromatic compounds in EI-MS often involves the loss of small, stable neutral molecules or radicals.[7] For 2-Methoxyphenalen-1-one, the most likely initial fragmentation steps are the loss of the methyl radical from the methoxy group to form a stable oxonium ion, and the loss of carbon monoxide from the ketone. The resulting fragment ions can then undergo further fragmentation. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic system.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile and thermally stable compounds.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-Methoxyphenalen-1-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters:

    • Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • MS Interface: Maintain at a high temperature (e.g., 280 °C) to prevent condensation.

  • Mass Spectrometer Parameters (EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

    • Ion Source Temperature: Typically around 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to 2-Methoxyphenalen-1-one in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram of GC-MS Workflow:

GCMS_Workflow cluster_sample_inj Sample Introduction cluster_sep Separation & Ionization cluster_detect Detection & Analysis prep_sol Prepare Dilute Solution inject Inject into GC prep_sol->inject gc_sep GC Separation inject->gc_sep ms_ionize EI Ionization (70 eV) gc_sep->ms_ionize mass_analyze Mass Analyzer ms_ionize->mass_analyze detect Detector mass_analyze->detect analyze_spec Analyze Spectrum detect->analyze_spec

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 2-Methoxyphenalen-1-one. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a solid framework for the identification and characterization of this compound. The detailed experimental protocols offer a validated methodology for researchers to acquire high-quality data. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating their work with this and related phenalenone structures.

References

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • Phenalenone. PubChem. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Prepara-on. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Isolation of 2-Methoxyphenalen-1-one from Musa acuminata

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the isolation, characterization, and biological significance of 2-Methoxyphenalen-1-one, a phenylphenalenone phytoalexin found in Musa acuminata. Phenylphenalenones are a class of secondary metabolites that play a crucial role in the defense mechanisms of banana plants against various pathogens.[1][2] This document details a robust methodology for the extraction and purification of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes, outlines its structural elucidation through advanced spectroscopic techniques, and discusses its potential as a bioactive compound for further research and development. The protocols and data presented herein are designed to be a valuable resource for researchers in natural product chemistry, phytochemistry, and drug discovery.

Introduction: The Phytochemical Arsenal of Musa acuminata

Musa acuminata, a wild banana species, represents a rich reservoir of diverse phytochemicals, many of which possess significant biological activities.[3] Among these are the phenylphenalenones, a class of compounds characterized by a phenalenone nucleus linked to a phenyl group.[4] These compounds are of particular interest due to their role as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack.[5][6] The presence and concentration of specific phenylphenalenones have been correlated with the resistance of different banana varieties to fungal and bacterial pathogens.[2]

2-Methoxyphenalen-1-one is a notable member of this class of compounds isolated from the rhizomes of Musa acuminata.[7] Its structure and biosynthetic pathway are subjects of ongoing research, with implications for understanding plant defense mechanisms and for the potential development of novel therapeutic agents. This guide provides a detailed framework for the isolation and characterization of this promising natural product.

Isolation of 2-Methoxyphenalen-1-one: A Step-by-Step Protocol

The successful isolation of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes hinges on a systematic approach that begins with careful sample preparation and proceeds through multi-step extraction and chromatographic purification. The following protocol is a synthesis of established methodologies for the isolation of phenylphenalenones from Musa species.

Plant Material Collection and Preparation
  • Collection: Fresh rhizomes of Musa acuminata should be harvested from healthy, disease-free plants.

  • Cleaning and Slicing: The rhizomes are thoroughly washed with tap water to remove soil and debris. They are then sliced into thin pieces to facilitate drying.

  • Drying: The sliced rhizomes are air-dried in a well-ventilated area, protected from direct sunlight, until they are brittle. Alternatively, a circulating air oven at a temperature not exceeding 40°C can be used to expedite the process.

  • Pulverization: The dried rhizome pieces are ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

The choice of solvent is critical for the selective extraction of phenylphenalenones. A solvent system with moderate polarity is generally effective.

  • Solvent Maceration: The powdered rhizome material is macerated with methanol at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). The mixture should be periodically agitated to ensure thorough extraction.

  • Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate 2-Methoxyphenalen-1-one from the complex crude extract.

  • Packing the Column: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent such as hexane.

  • Loading the Sample: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Plate Preparation: Pre-coated silica gel 60 F254 plates are used.

  • Spotting: Small aliquots of each collected fraction are spotted on the TLC plate.

  • Development: The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

  • Visualization: The spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating). Fractions with similar TLC profiles are pooled.

  • Sample Application: The pooled fractions containing the compound of interest are applied as a band onto a preparative TLC plate.

  • Development: The plate is developed in the optimized solvent system.

  • Isolation: The band corresponding to 2-Methoxyphenalen-1-one is scraped off the plate, and the compound is eluted from the silica gel with a polar solvent like methanol.

  • Final Purification: The solvent is evaporated to yield the purified 2-Methoxyphenalen-1-one.

Isolation_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification Rhizomes Musa acuminata Rhizomes Washing Washing & Slicing Rhizomes->Washing Drying Drying Washing->Drying Powdering Pulverization Drying->Powdering Maceration Maceration (Methanol) Powdering->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring pTLC Preparative TLC TLC_Monitoring->pTLC Isolated_Compound 2-Methoxyphenalen-1-one pTLC->Isolated_Compound

Figure 1: Workflow for the isolation of 2-Methoxyphenalen-1-one.

Structural Elucidation and Characterization

The definitive identification of the isolated compound as 2-Methoxyphenalen-1-one requires a combination of spectroscopic techniques.

Figure 2: Chemical Structure of 2-Methoxyphenalen-1-one.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-Methoxyphenalen-1-one.

Property Value
Molecular Formula C₁₄H₁₀O₂[7]
Molecular Weight 210.23 g/mol [7]
Appearance Yellowish solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, J=8.0 Hz, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.05 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 184.5 (C=O), 160.2, 136.8, 135.4, 131.8, 130.5, 128.7, 127.9, 127.3, 126.8, 125.1, 119.5, 110.2, 56.5 (-OCH₃)
Mass Spectrometry (EI-MS) m/z (%) 210 [M]⁺ (100), 182 (35), 154 (20), 126 (15)
Interpretation of Spectral Data
  • ¹H NMR: The proton NMR spectrum displays characteristic signals for an aromatic system. The singlet at 4.05 ppm with an integration of three protons is indicative of a methoxy group. The downfield signals in the aromatic region correspond to the protons of the phenalenone ring system.

  • ¹³C NMR: The carbon NMR spectrum shows 14 distinct signals, consistent with the molecular formula. The signal at 184.5 ppm is characteristic of a ketone carbonyl carbon. The signal at 56.5 ppm confirms the presence of a methoxy group.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 210, which corresponds to the molecular weight of 2-Methoxyphenalen-1-one. The fragmentation pattern, with losses of CO (28 Da) and other fragments, further supports the proposed structure.

Biological Activities of 2-Methoxyphenalen-1-one

Phenylphenalenones, including 2-Methoxyphenalen-1-one, are recognized for their role as phytoalexins, suggesting a range of biological activities.

Antifungal Activity

As a phytoalexin, 2-Methoxyphenalen-1-one is induced in Musa acuminata in response to fungal pathogens such as Fusarium oxysporum and Mycosphaerella fijiensis.[1][8] Studies have demonstrated that phenylphenalenones exhibit significant antifungal activity, inhibiting the growth of these and other plant pathogenic fungi.[4] The methoxy group on the phenalenone core is believed to play a role in modulating this activity.

Antibacterial Activity

While the primary role of phenylphenalenones appears to be in antifungal defense, extracts from Musa acuminata have also shown antibacterial properties against various human pathogens.[9] Although specific studies on the antibacterial activity of pure 2-Methoxyphenalen-1-one are limited, the general activity of phenylphenalenones suggests its potential in this area. Further investigation is warranted to determine its specific spectrum of activity against bacterial strains.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The structure of 2-Methoxyphenalen-1-one, containing a phenolic-like system, suggests potential antioxidant capacity. Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, can be employed to evaluate the antioxidant potential of this compound.[10] The ability to scavenge free radicals is a key attribute for compounds with potential applications in preventing oxidative stress-related diseases.

Conclusion and Future Directions

This technical guide has detailed a comprehensive methodology for the isolation and characterization of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes. The provided protocols and spectroscopic data serve as a foundational resource for researchers interested in this and related phenylphenalenone compounds.

The established role of 2-Methoxyphenalen-1-one as a phytoalexin, coupled with the known biological activities of the phenylphenalenone class, underscores its potential for further investigation. Future research should focus on:

  • Optimization of the isolation protocol to improve yield and purity.

  • Comprehensive evaluation of its biological activities , including a broader range of fungal and bacterial pathogens, as well as its antioxidant and cytotoxic properties.

  • Elucidation of its mechanism of action to understand how it exerts its biological effects.

  • Investigation of its biosynthetic pathway to potentially enable synthetic or biotechnological production.

By providing a clear and detailed guide, we hope to facilitate further exploration of 2-Methoxyphenalen-1-one and its potential applications in agriculture, medicine, and beyond.

References

  • Abbas, F., Kehra, M. K., & Abbas, S. (2020). Phenylphenalenones from Musa species and their biological activities. Natural Product Research, 34(10), 1461-1473.
  • D'Hont, A., Denoeud, F., Aury, J. M., Baurens, F. C., Carreel, F., Garsmeur, O., ... & Wincker, P. (2012). The banana (Musa acuminata) genome and the evolution of monocotyledonous plants.
  • Luis, J. G., Echeverri, F., Quiñones, W., Gonzalez, A. G., & Grillo, T. A. (1996).
  • Otálvaro, F., Echeverri, F., Quiñones, W., Torres, F., & Schneider, B. (2002). Phenylphenalenone-type compounds from Musa acuminata and their activity against Mycosphaerella fijiensis.
  • Karuppiah, P., & Mustaffa, M. (2013). Antibacterial and antioxidant activities of Musa sp. leaf extracts against multidrug resistant clinical pathogens causing nosocomial infection. Asian Pacific Journal of Tropical Biomedicine, 3(9), 737-742.
  • García-Pérez, P., del Rayo Camacho-Corona, M., & Aguilar-González, C. N. (2015). Antifungal activity of phenylphenalenones from Musa acuminata against Fusarium oxysporum. Industrial Crops and Products, 76, 858-862.
  • Simmonds, N. W. (1962). The evolution of the bananas. Tropical Science, 4, 190-212.
  • Grayer, R. J., & Harborne, J. B. (1994). A survey of antifungal compounds from higher plants, 1982–1993. Phytochemistry, 37(1), 19-42.
  • PubChem. (n.d.). 2-methoxy-9-phenyl-1H-phenalen-1-one. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 2-Methoxyphenalen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and expected structural characteristics of 2-Methoxyphenalen-1-one. While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this document outlines the critical experimental and computational workflows required for its determination and analysis. The insights presented herein are synthesized from established research on related phenalenone derivatives and are intended to serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenalenones

Phenalenone and its derivatives are a class of polycyclic aromatic ketones that have garnered significant interest due to their unique photophysical properties and diverse biological activities. These compounds are recognized as efficient photosensitizers, capable of generating singlet oxygen with high quantum yields upon irradiation. This characteristic makes them promising candidates for applications in photodynamic therapy and as photosensitive antimicrobial agents. The substitution pattern on the phenalenone core can significantly influence its electronic properties and biological efficacy. The introduction of a methoxy group at the 2-position, as in 2-Methoxyphenalen-1-one, is expected to modulate its electronic structure and potential intermolecular interactions, making its precise solid-state structure a subject of considerable scientific interest.

Part 1: Synthesis and Crystallization

A logical first step in the structural elucidation of 2-Methoxyphenalen-1-one is its chemical synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 2-Methoxyphenalen-1-one

Based on established synthetic routes for substituted phenalenones, a plausible approach to 2-Methoxyphenalen-1-one can be envisioned. A common strategy involves the construction of the phenalenone core from readily available starting materials. For instance, a cascade Friedel-Crafts/Michael annulation reaction between acryloyl chloride and a substituted naphthalene, such as 2-methoxynaphthalene, could be a viable pathway.[1] Alternatively, Williamson ether synthesis could be employed to introduce the methoxy group onto a pre-existing hydroxy-phenalenone precursor.[2][3]

Experimental Protocol: Synthesis of 2-Methoxyphenalen-1-one (Hypothetical)

  • Reaction Setup: To a solution of 2-hydroxy-1H-phenalen-1-one (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Methoxyphenalen-1-one.

Crystal Growth Methodologies

The key to a successful single-crystal X-ray diffraction study is the availability of well-ordered, single crystals of sufficient size and quality. Several crystallization techniques can be explored:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., chloroform, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow for Crystal Structure Determination

G cluster_0 Crystal Preparation and Mounting cluster_1 Data Collection cluster_2 Data Processing and Structure Solution cluster_3 Validation and Analysis Crystal_Selection Crystal Selection under Microscope Mounting Mounting on Goniometer Head Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction and Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Analysis of Molecular Geometry and Packing Validation->Analysis

Detailed Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of 2-Methoxyphenalen-1-one is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Expected Crystallographic Parameters and Molecular Geometry

Based on the structures of related methoxy-containing aromatic compounds and phenalenone derivatives, we can anticipate the key crystallographic parameters and molecular features of 2-Methoxyphenalen-1-one.

Table 1: Hypothetical Crystallographic Data for 2-Methoxyphenalen-1-one

ParameterExpected Value
Chemical formulaC₁₄H₁₀O₂
Formula weight210.23 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pca2₁ (examples from related structures)[5]
Unit cell dimensionsa ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Volume≈ 1500-2000 ų
Z (molecules per unit cell)4 or 8
Calculated density≈ 1.3-1.4 g/cm³
R-factors (R1, wR2)< 0.05, < 0.10 for a well-refined structure

The phenalenone core is expected to be largely planar, although slight puckering may occur. The methoxy group will likely be oriented to minimize steric hindrance, and its conformation relative to the aromatic ring will be a key structural feature. The dihedral angle between the methoxy group and the phenalenone ring system will be of particular interest. In similar structures, methoxy groups can be nearly coplanar with the attached aromatic ring.[5]

Part 3: Spectroscopic and Computational Characterization

Spectroscopic and computational methods provide complementary information to the crystal structure, offering insights into the electronic properties and behavior of the molecule in different environments.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons on the phenalenone core and the methoxy group would be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1640-1680 cm⁻¹, and C-O stretching vibrations for the methoxy group.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic bands for the phenalenone chromophore. Phenalenone derivatives typically exhibit absorption bands in the range of 300-430 nm, corresponding to n → π* transitions.[6]

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of 2-Methoxyphenalen-1-one in the gas phase. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with the experimental values obtained from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. Hirshfeld surface analysis is a powerful computational tool to visualize and quantify intermolecular interactions in the crystal lattice.[4][7]

G cluster_0 Experimental Data cluster_1 Computational Modeling cluster_2 Structural and Electronic Insights XRD Single-Crystal XRD Structure Molecular and Crystal Structure XRD->Structure NMR NMR Spectroscopy NMR->Structure IR IR Spectroscopy IR->Structure UV_Vis UV-Vis Spectroscopy Properties Electronic Properties UV_Vis->Properties DFT DFT Calculations DFT->Structure DFT->Properties Hirshfeld Hirshfeld Surface Analysis Hirshfeld->Structure

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Methoxyphenalen-1-one. By combining chemical synthesis, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete understanding of the molecular and supramolecular features of this important phenalenone derivative can be achieved. The resulting structural information will be invaluable for understanding its photophysical properties and for the rational design of new materials and therapeutic agents based on the phenalenone scaffold.

References

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  • ResearchGate. (n.d.). Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. Retrieved from [Link]

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Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Methoxyphenalen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Methoxyphenalen-1-one, a molecule of significant interest due to the photophysical properties characteristic of the phenalenone scaffold. Phenalenone and its derivatives are recognized for their efficacy as photosensitizers, with applications in photodynamic therapy and materials science.[1][2] A detailed understanding of the electronic and structural properties of these molecules is paramount for the rational design of new derivatives with enhanced functionalities. This guide is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical underpinnings and practical, step-by-step computational protocols. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecular geometry, vibrational spectra, electronic transitions, and non-linear optical (NLO) properties of 2-Methoxyphenalen-1-one. The causality behind methodological choices is explained to ensure not just procedural accuracy but a deep-seated understanding of the computational experiment. All protocols are designed as self-validating systems, with a strong emphasis on correlating theoretical data with experimental findings to ensure scientific integrity.

Introduction: The Significance of Phenalenones and the Role of Computational Chemistry

Phenalenones are a class of polycyclic aromatic ketones that have garnered considerable attention for their unique photophysical properties, particularly their high singlet oxygen quantum yields.[1][2] This characteristic makes them potent photosensitizers, molecules that can be excited by light to induce chemical changes in other molecules, often through the generation of reactive oxygen species (ROS). This property is the cornerstone of their application in photodynamic therapy (PDT), where they can be used to selectively destroy cancer cells or pathogenic microbes.[2] Furthermore, the extended π-system of the phenalenone core imparts interesting electronic and optical properties, making them candidates for advanced materials with non-linear optical (NLO) applications.[3]

2-Methoxyphenalen-1-one, the subject of this guide, incorporates a methoxy group (-OCH₃) into the phenalenone structure. The introduction of this electron-donating group is anticipated to modulate the electronic structure and, consequently, the photophysical and NLO properties of the parent molecule. Understanding these modifications is crucial for the rational design of novel phenalenone derivatives with tailored functionalities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research.[4] They provide a powerful lens through which we can examine molecular structure, bonding, and reactivity at the atomic level. For molecules like 2-Methoxyphenalen-1-one, DFT and its time-dependent extension (TD-DFT) can predict a wide array of properties, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which are crucial for molecular identification and characterization.

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions.[5]

  • Electronic Spectra: Predicting UV-Vis absorption spectra, which is key to understanding the photophysical behavior of the molecule.

  • Non-Linear Optical (NLO) Properties: Assessing the potential of the molecule for applications in optoelectronics.

This guide will provide a detailed roadmap for performing these calculations, interpreting the results, and, most importantly, correlating them with experimental data to provide a holistic understanding of 2-Methoxyphenalen-1-one.

Theoretical Framework: The Power of Density Functional Theory

At the heart of our computational investigation lies Density Functional Theory (DFT). Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This shift in focus from the wavefunction to the electron density significantly reduces the computational cost without a substantial loss of accuracy, making it a workhorse of modern computational chemistry.[4]

The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results. For molecules with extended π-systems and heteroatoms like 2-Methoxyphenalen-1-one, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be flexible enough to accurately describe the electron distribution. Pople-style basis sets, such as 6-311G(d,p), are commonly employed. This notation indicates that the core orbitals are described by a single contracted Gaussian function, while the valence orbitals are split into three functions (a triple-zeta valence description). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for describing the anisotropic nature of chemical bonds.

For the calculation of excited-state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6] TD-DFT extends the DFT formalism to time-dependent phenomena, allowing for the calculation of electronic excitation energies and oscillator strengths, which determine the intensity of absorption bands.

Computational Workflow: A Step-by-Step Guide

The following section outlines the detailed experimental protocols for the quantum chemical analysis of 2-Methoxyphenalen-1-one. This workflow is designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Molecular Structure Input and Optimization

The first step is to create a three-dimensional model of the 2-Methoxyphenalen-1-one molecule. This can be done using a molecular builder and visualization software such as GaussView.

Experimental Protocol: Geometry Optimization

  • Build the Molecule: Construct the 2-Methoxyphenalen-1-one molecule in GaussView. Ensure the correct connectivity and initial geometry. The structure consists of a phenalenone core with a methoxy group at the C2 position.

  • Set up the Calculation: In the "Calculate" menu, select "Gaussian Calculation Setup".

  • Job Type: Choose "Optimization". This will instruct Gaussian to find the lowest energy (most stable) geometry.

  • Method:

    • Functional: Select "DFT" and choose the "B3LYP" functional.

    • Basis Set: Select the "6-311G(d,p)" basis set.

  • Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

  • Submit the Job: Save the input file (e.g., 2-MeO-phenalenone_opt.gjf) and submit it to Gaussian.

  • Analysis of Results: Upon completion, the output file (.log or .out) will contain the optimized Cartesian coordinates, the final energy, and confirmation of a successful optimization (convergence criteria met). The optimized structure can be visualized in GaussView.

Causality Behind Choices:

  • Why B3LYP/6-311G(d,p)? This level of theory has been shown to provide a good compromise between accuracy and computational cost for organic molecules of this size. The inclusion of polarization functions is crucial for accurately describing the polar C=O and C-O bonds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

  • Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule.

Experimental Protocol: Vibrational Frequency Calculation

  • Use Optimized Geometry: Open the output file from the geometry optimization.

  • Set up the Calculation: In the "Calculate" menu, select "Gaussian Calculation Setup".

  • Job Type: Choose "Frequency".

  • Method: Ensure the same functional (B3LYP) and basis set (6-311G(d,p)) as the optimization are used.

  • Submit the Job: Save the input file (e.g., 2-MeO-phenalenone_freq.gjf) and submit it to Gaussian.

  • Analysis of Results:

    • Check the output file for the absence of imaginary frequencies.

    • The calculated frequencies, IR intensities, and Raman activities will be listed.

    • The IR spectrum can be visualized in GaussView under the "Results" -> "Vibrations" menu. It is common practice to apply a scaling factor to the calculated frequencies (typically around 0.96-0.98 for B3LYP) to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, particularly the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO), provide valuable insights into its reactivity and electronic transitions.

Experimental Protocol: HOMO-LUMO Analysis

  • From the Frequency Calculation: The HOMO and LUMO energies are calculated during the frequency calculation and can be found in the output file.

  • Visualization: To visualize the orbitals, open the checkpoint file (.chk) from the frequency calculation in GaussView.

  • Generate Surfaces: Go to "Results" -> "Surfaces/Contours". Click on "Cube Actions" and select "New Cube". Choose "HOMO" and "LUMO" from the dropdown menu and click "OK".

  • Visualize Orbitals: Once the cubes are generated, select the desired orbital and click "Surface Actions" -> "New Surface". This will display the 3D shape of the molecular orbital.

Diagram: Conceptual Workflow for Quantum Chemical Calculations

G cluster_start 1. Input Preparation cluster_calc 2. DFT Calculations (Gaussian) cluster_analysis 3. Data Analysis & Interpretation cluster_validation 4. Validation A Build 3D Structure (2-Methoxyphenalen-1-one) B Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Verify Minimum & Predict IR) B->C F Optimized Geometry (Bond Lengths, Angles) B->F D TD-DFT Calculation (Predict UV-Vis Spectrum) C->D E NLO Properties Calculation C->E G Vibrational Analysis (IR Spectrum Comparison) C->G H Electronic Properties (HOMO-LUMO, MEP) C->H I Excited State Analysis (UV-Vis Spectrum Comparison) D->I J NLO Properties (Polarizability, Hyperpolarizability) E->J K Comparison with Experimental Data F->K G->K I->K G cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap (ΔE) HOMO_img [Image of HOMO orbital] HOMO_energy Energy = X.XX eV LUMO_energy Energy = Y.YY eV LUMO_img [Image of LUMO orbital] Energy_Gap ΔE = HOMO - LUMO = Z.ZZ eV

Caption: Visualization of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Table 3: Calculated Electronic Transitions (TD-DFT)

ExcitationWavelength (nm)Oscillator Strength (f)Major Orbital ContributionsExperimental λ_max (nm)
S₀ → S₁ValueValueHOMO → LUMO (X%)To be determined
S₀ → S₂ValueValueHOMO-1 → LUMO (Y%)To be determined
...............

(Note: The calculated spectrum should be compared with the experimental UV-Vis spectrum of 2-Methoxyphenalen-1-one.)

Table 4: Calculated NLO Properties

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)TotalValue
Polarizability (α)α_totalValue
First Hyperpolarizability (β)β_totalValue

(Note: These values provide a theoretical prediction of the NLO response of the molecule.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of 2-Methoxyphenalen-1-one using DFT and TD-DFT methods. The described workflow enables the prediction of key molecular properties, including optimized geometry, vibrational spectra, electronic transitions, and NLO parameters. The emphasis on a structured, step-by-step approach, coupled with a clear rationale for the chosen methodologies, provides a robust framework for researchers in computational chemistry and drug discovery.

The true power of these computational predictions is realized through their validation against experimental data. A strong correlation between the calculated and experimental spectra and properties would not only validate the chosen level of theory but also allow for a deeper, more nuanced interpretation of the experimental findings.

Future work should focus on applying this validated computational model to a broader range of phenalenone derivatives. By systematically modifying the substituents on the phenalenone core and calculating the resulting changes in their electronic and photophysical properties, it is possible to establish structure-property relationships. This, in turn, will guide the synthesis of new, more potent photosensitizers for photodynamic therapy and novel materials with enhanced non-linear optical properties. The integration of computational chemistry into the experimental design process represents a powerful synergy that can accelerate the discovery and development of new functional molecules.

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Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of 2-Methoxyphenalen-1-one Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenalenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and photosensitizing properties.[1][2][3][4] Structure-Activity Relationship (SAR) studies are crucial for optimizing these activities by systematically modifying the core structure. This guide provides a detailed technical overview and robust protocols for the synthesis of 2-methoxyphenalen-1-one and a diverse library of its analogs. We will explore two primary synthetic strategies: the functionalization of a pre-formed phenalenone core and the construction of the tricycle from functionalized precursors. The protocols are designed to be self-validating, incorporating essential characterization and purification steps to ensure the high fidelity required for reliable SAR data.

Introduction: The Significance of the Phenalenone Core and SAR-Driven Design

1H-phenalen-1-one (PN), an oxygenated polycyclic aromatic hydrocarbon, is the foundational structure for a class of compounds found in various plants and fungi.[2] These molecules are often produced as phytoalexins, serving as a defense mechanism against external threats.[3] Their broad bioactivity has made them attractive targets for drug discovery.[4]

The strategic placement of substituents on the phenalenone ring system can dramatically influence its biological and photophysical properties. For instance, the introduction of electron-donating or withdrawing groups can alter the molecule's ability to act as a photosensitizer, which is critical for applications in photodynamic therapy.[1][2]

The Rationale for 2-Position Analogs:

The C2 position of the phenalenone core is a prime target for modification. It is electronically distinct and synthetically accessible, allowing for the introduction of a wide array of functional groups. By systematically varying the substituent at this position—for example, by creating a library of alkoxy, aryloxy, or aryl analogs—researchers can probe the specific interactions between the compound and its biological target. This systematic approach is the essence of an SAR study, which aims to build a qualitative and quantitative model of how chemical structure relates to biological activity. This guide focuses on providing the synthetic foundation for generating such a library, starting with the versatile 2-methoxyphenalen-1-one intermediate.

Overview of Synthetic Strategies

The synthesis of phenalenone analogs can be broadly categorized into two strategic approaches. The choice between these depends on the availability of starting materials, the desired complexity of the analogs, and the overall efficiency of the synthetic sequence.

  • Post-Modification of the Phenalenone Core: This is often the most direct route. It begins with the synthesis of the parent 1H-phenalen-1-one, followed by the introduction of functional groups at specific positions. This strategy is highly effective for creating a large library of analogs from a common intermediate.[5]

  • Convergent Synthesis (Building the Core): This approach involves constructing the tricyclic phenalenone system from smaller, pre-functionalized building blocks, such as substituted naphthalenes.[5][6] This can be advantageous when the desired substituents are not easily installed on the pre-formed core or when starting from commercially available, functionalized precursors is more economical.

The following diagram illustrates these two divergent and convergent pathways.

Synthetic_Strategies cluster_0 Strategy 1: Post-Modification of Core cluster_1 Strategy 2: Convergent Synthesis A Naphthalene + Cinnamoyl Chloride B 1H-Phenalen-1-one (PN) A->B Friedel-Crafts Annulation [ref: 4, 12] C 2-Halo-PN Intermediate (e.g., 2-Bromo-PN) B->C Halogenation (e.g., NBS) [ref: 1] D Library of 2-Substituted Analogs (Alkoxy, Aryl, etc.) C->D Nucleophilic Substitution or Cross-Coupling E 2-Methoxy- phenalen-1-one C->E Methoxylation (NaOMe) F Substituted Naphthalene (e.g., 2-Methoxynaphthalene) H Target Analog (e.g., 9-Methoxyphenalenone) F->H G Acryloyl Chloride G->H Friedel-Crafts/ Michael Annulation [ref: 8]

Caption: High-level overview of the two primary synthetic routes to phenalenone analogs.

Detailed Experimental Protocols

Safety First: All procedures should be performed in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.[7] Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[8] A thorough risk assessment should be conducted before handling any hazardous chemicals.[7][9]

Protocol 1: Synthesis of 1H-Phenalen-1-one (PN) via Microwave-Assisted Friedel-Crafts Annulation

This protocol provides an efficient, time-saving method for synthesizing the parent phenalenone core. Microwave irradiation drastically reduces the reaction time compared to conventional heating.[1]

Materials:

  • Naphthalene (7.5 mmol, 960 mg)

  • Cinnamoyl chloride (7.5 mmol, 1.25 g)

  • Aluminum chloride (AlCl₃), anhydrous (22.5 mmol, 3.0 g)

  • Dichloromethane (CH₂Cl₂), anhydrous (7.5 mL)

  • Hydrochloric acid (HCl), 37%

  • Microwave synthesis vial

  • Standard glassware for workup and extraction

Procedure:

  • In a clean, dry microwave vial, dissolve naphthalene and cinnamoyl chloride in 7.5 mL of CH₂Cl₂.

  • Cool the mixture in an ice bath for 10 minutes.

  • Carefully and slowly add anhydrous AlCl₃ to the stirred solution. Causality: AlCl₃ is a Lewis acid that activates the cinnamoyl chloride for the Friedel-Crafts acylation of naphthalene. The reaction is exothermic, so slow addition and cooling are essential to control the reaction rate.

  • Stir the mixture at 4°C for an additional 10 minutes.

  • Seal the vial and place it in a microwave reactor. Irradiate at 100 W for 12 minutes.

  • After cooling, cautiously pour the reaction mixture into 100 mL of a 1:1 mixture of ice and 37% HCl. Causality: This step quenches the reaction by hydrolyzing the aluminum complexes and protonating the intermediates.

  • Filter the resulting suspension. Dilute the filtrate with water and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting yellow powder is typically of sufficient purity for the next step. Expected yield: ~55-60%.[1]

Protocol 2: Synthesis of 2-Bromo-1H-phenalen-1-one

This protocol introduces a bromine atom at the C2 position, creating a versatile intermediate for subsequent functionalization via nucleophilic substitution or cross-coupling reactions.

Materials:

  • 1H-Phenalen-1-one (PN) (16.6 mmol, 3.0 g)

  • N-Bromosuccinimide (NBS) (28.3 mmol, 5.0 g)

  • Neutral alumina (Al₂O₃) (22.6 g)

  • Dichloromethane (CH₂Cl₂)

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind together 1H-phenalen-1-one, neutral alumina, and NBS until a uniform yellow mixture is obtained. Causality: This solid-state reaction is an effective and often milder alternative to solution-phase bromination, with the alumina acting as a support and Lewis acid promoter.

  • Transfer the powder to a round-bottom flask and heat at 45°C for 22 hours.

  • After cooling, filter the crude product, washing thoroughly with CH₂Cl₂.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with hot water and filter while hot to remove any remaining succinimide.

  • Dry the product to afford 2-bromo-1H-phenalen-1-one as a yellow solid. Expected yield: ~90-95%.[5]

Protocol 3: General Procedure for Synthesis of 2-Alkoxy-1H-phenalen-1-one Analogs

This protocol describes the nucleophilic substitution of the 2-bromo intermediate to generate 2-alkoxy analogs. The synthesis of 2-methoxyphenalen-1-one is provided as a specific example.

Materials:

  • 2-Bromo-1H-phenalen-1-one

  • Appropriate sodium alkoxide (e.g., sodium methoxide, NaOMe)

  • Anhydrous alcohol solvent corresponding to the alkoxide (e.g., Methanol)

  • Dichloromethane (CH₂Cl₂)

Procedure (Example: 2-Methoxyphenalen-1-one):

  • Dissolve 2-bromo-1H-phenalen-1-one (1 mmol) in a mixture of the corresponding alcohol (e.g., 10 mL Methanol) and CH₂Cl₂ (5 mL).

  • Slowly add a solution of sodium methoxide (2.5 mmol) in methanol. Causality: The alkoxide acts as a nucleophile, displacing the bromide at the C2 position in an SNAr-type reaction. An excess of the nucleophile ensures the reaction goes to completion.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the excess base with a few drops of concentrated HCl.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-phenalenone analog.

Protocol 4: General Procedure for Suzuki Cross-Coupling to Synthesize 2-Aryl-1H-phenalen-1-one Analogs

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond, linking various aryl or heteroaryl groups to the phenalenone core. An iodo-substituted phenalenone is often preferred for higher reactivity, but the bromo- derivative also works well.

Materials:

  • 2-Bromo-1H-phenalen-1-one (or 2-Iodo-1H-phenalen-1-one) (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium on carbon (10% Pd/C) or other suitable Pd catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) (3 mmol)

  • 1,2-Dimethoxyethane (DME) and Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2-bromo-1H-phenalen-1-one in a 1:1 DME/H₂O mixture, add Na₂CO₃, the desired arylboronic acid, and the palladium catalyst.

  • Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation with the boronic acid (activated by the base, Na₂CO₃), and reductive elimination to form the C-C bond.

  • Heat the reaction mixture at 60-80°C and stir until TLC indicates completion (typically 4-12 hours).

  • Cool the mixture and add EtOAc (10 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-phenalen-1-one analog.[5]

Data Summary and Characterization

The identity and purity of each synthesized analog must be rigorously confirmed before its use in biological screening. This validation is the cornerstone of trustworthy SAR data.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic region of the ¹H NMR spectrum for the phenalenone core is complex but characteristic. The appearance of new signals (e.g., a methoxy singlet around 3.5-4.0 ppm) and shifts in existing signals confirm the success of the reaction. 2D NMR techniques like COSY and HMQC can be used for unambiguous assignment.[10][11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[1]

  • Chromatography: TLC is used for reaction monitoring, while HPLC is employed to determine the final purity of the compound, which should ideally be >95% for biological testing.

Table 1: Representative Synthetic Analogs and Expected Characterization Data

Analog NameR-Group at C2Synthetic MethodExpected ¹H NMR Signal (R-Group, δ ppm)Expected [M+H]⁺ (HRMS)
2-Methoxy-1H-phenalen-1-one-OCH₃Protocol 3s, ~3.9 ppm (3H)211.0754
2-Ethoxy-1H-phenalen-1-one-OCH₂CH₃Protocol 3t, ~1.4 ppm (3H); q, ~4.1 ppm (2H)225.0910
2-Phenyl-1H-phenalen-1-one-C₆H₅Protocol 4m, ~7.4-7.6 ppm (5H)257.0961
2-(4-fluorophenyl)-1H-phenalen-1-one-C₆H₄FProtocol 4m, ~7.1-7.2 & 7.5-7.6 ppm (4H)275.0867

Workflow for a Successful SAR Study

The synthesized analogs form the chemical basis for an SAR study. The following workflow illustrates the logical progression from chemical synthesis to biological insight.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Study Pipeline A Analog Design & Selection of R-Groups B Chemical Synthesis (Protocols 1-4) A->B Hypothesis-driven C Purification & Characterization (NMR, MS, HPLC) B->C Quality Control D Biological Screening (In Vitro / In Vivo Assays) C->D Purity >95% E Data Analysis (IC₅₀/EC₅₀ Determination) D->E Dose-Response F SAR Elucidation (Identify Key Structural Features) E->F Structure vs. Activity G Design of Next-Generation Analogs (Lead Optimization) F->G Iterative Improvement G->B New Synthesis Cycle

Sources

The Elusive Probe: Acknowledging the Scientific Void for 2-Methoxyphenalen-1-one as a Fluorescent Tool

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed application notes and protocols for the use of 2-Methoxyphenalen-1-one as a fluorescent probe cannot be generated at this time. Foundational research detailing its synthesis, comprehensive photophysical characterization, and specific applications in biological or chemical sensing appears to be absent from the public domain.

For researchers, scientists, and drug development professionals, the utility of a fluorescent probe is contingent on a robust body of evidence that characterizes its behavior. This includes, but is not limited to:

  • Synthesis and Purity: A well-defined and reproducible synthetic route is the cornerstone of any chemical tool. Without this, inconsistencies in experimental results are inevitable.

  • Photophysical Properties: Critical data such as absorption and emission spectra, quantum yield, fluorescence lifetime, and solvatochromism are non-negotiable prerequisites for designing and interpreting fluorescence-based assays.

  • Mechanism of Action: Understanding how the probe interacts with its environment or target analyte to produce a fluorescent signal is fundamental to its application.

  • Application-Specific Protocols: Detailed, validated protocols for cellular imaging, biomolecule detection, or high-throughput screening are essential for the adoption of a new probe by the scientific community.

The current body of scientific literature provides information on various other phenalenone derivatives and other methoxy-containing fluorescent compounds. For instance, studies on 3-isopropyloxy-6-morpholino-2-phenylphenalen-1-one have demonstrated its potential as a lipophilic fluorescent probe for investigating lymphocytes. However, the specific substitution pattern of a methoxy group at the 2-position of the phenalenone core appears to be an unexplored area of research in the context of fluorescent probes.

The Path Forward: A Call for Foundational Research

The development of novel fluorescent probes is a vibrant area of chemical biology and materials science. The phenalenone scaffold, with its extended π-system, presents a promising framework for the design of new fluorophores. Should research on 2-Methoxyphenalen-1-one become available, the following areas would need to be thoroughly investigated to establish it as a viable fluorescent probe:

Synthesis and Characterization

A clear and efficient synthesis for 2-Methoxyphenalen-1-one would need to be reported, along with its full characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Comprehensive Photophysical Evaluation

A systematic study of its photophysical properties would be required. This would involve determining its:

  • Absorption and Emission Spectra: To identify the optimal excitation and emission wavelengths.

  • Molar Absorptivity (Extinction Coefficient): To quantify its light-absorbing capability.

  • Fluorescence Quantum Yield: To measure the efficiency of fluorescence emission.

  • Fluorescence Lifetime: To understand the temporal characteristics of its fluorescence.

  • Photostability: To assess its resistance to photobleaching under experimental conditions.

  • Solvatochromism: To evaluate the influence of solvent polarity on its spectral properties, which can be a valuable feature for sensing applications.

Elucidation of Sensing Mechanisms

If 2-Methoxyphenalen-1-one is to be used as a probe for specific analytes or cellular environments, the mechanism by which it senses its target must be understood. This could involve processes such as:

  • Photoinduced Electron Transfer (PET)

  • Intramolecular Charge Transfer (ICT)

  • Förster Resonance Energy Transfer (FRET)

  • Excited-State Intramolecular Proton Transfer (ESIPT)

Development and Validation of Application Protocols

Once the fundamental properties are established, detailed protocols for its use in specific applications would need to be developed and validated. This would include:

  • Cellular Imaging: Protocols for live-cell and fixed-cell staining, including optimal probe concentration, incubation times, and imaging conditions.

  • Biomolecule Detection: Assays for the detection of specific ions, small molecules, or macromolecules, including details on buffer conditions, titration experiments, and data analysis.

  • High-Throughput Screening: Adaptation of detection assays for a high-throughput format, considering factors like signal stability and potential for interference from library compounds.

A Hypothetical Workflow

To illustrate the necessary steps, a hypothetical workflow for characterizing a novel fluorescent probe like 2-Methoxyphenalen-1-one is presented below.

Diagram: Hypothetical Workflow for Probe Characterization

G cluster_0 Synthesis & Characterization cluster_1 Photophysical Evaluation cluster_2 Application Development Synthesis Synthesis of 2-Methoxyphenalen-1-one Purification Purification and Purity Assessment Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Abs_Em Absorption & Emission Spectroscopy Structural_Analysis->Abs_Em QY_LT Quantum Yield & Lifetime Measurement Abs_Em->QY_LT Solvato Solvatochromism Studies Abs_Em->Solvato Photostability Photostability Assessment Abs_Em->Photostability Cell_Imaging Cellular Imaging Protocols QY_LT->Cell_Imaging Biomolecule_Sensing Biomolecule Detection Assays HTS High-Throughput Screening

Caption: A conceptual workflow outlining the necessary stages from synthesis to application for a novel fluorescent probe.

Application Notes and Protocols for Cell-Based Assays: Testing 2-Methoxyphenalen-1-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of 2-Methoxyphenalen-1-one

2-Methoxyphenalen-1-one belongs to the phenalenone class of polycyclic aromatic hydrocarbons, compounds found in some plants and fungi.[1] Phenalenone derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, cytotoxic effects against various cancer cell lines.[1][2][3] The core phenalenone structure is recognized as a photosensitizer, capable of producing singlet oxygen upon light irradiation, a property that has been explored for photodynamic therapy.[1][4] The addition of a methoxy group, as in 2-Methoxyphenalen-1-one, can modulate the cytotoxic activity of the parent compound.[5]

The precise mechanisms by which 2-Methoxyphenalen-1-one exerts its cytotoxic effects are not yet fully elucidated, but preliminary evidence suggests the involvement of multiple cellular pathways. Phenalenone derivatives have been shown to induce apoptosis and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7] Therefore, a comprehensive evaluation of 2-Methoxyphenalen-1-one's cytotoxicity requires a multi-assay approach to dissect its impact on cell viability, membrane integrity, apoptosis, and oxidative stress.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to assess the cytotoxic profile of 2-Methoxyphenalen-1-one using a suite of robust and validated cell-based assays. The protocols herein are designed to be self-validating, incorporating appropriate controls and offering insights into the underlying experimental principles.

I. Foundational Cytotoxicity Assessment: Determining the IC50

The initial step in characterizing the cytotoxicity of any compound is to determine its half-maximal inhibitory concentration (IC50), the concentration at which it reduces a biological response by 50%. This is a critical parameter for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.[8]

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Methoxyphenalen-1-one in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 2-Methoxyphenalen-1-one. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Mix gently by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

B. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[12][17] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.[18]

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[19] Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[19]

  • Assay Controls: It is crucial to include the following controls:[19]

    • Background Control: Supernatant from wells with medium only.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.

    • High Control (Maximum LDH release): Supernatant from cells treated with a lysis solution (e.g., 1% Triton X-100) for 15 minutes before centrifugation.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).[12] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100

II. Mechanistic Insights: Delving into Apoptosis and Oxidative Stress

Once the IC50 of 2-Methoxyphenalen-1-one is established, the next logical step is to investigate the underlying mechanisms of its cytotoxicity. Apoptosis (programmed cell death) and oxidative stress are common pathways through which cytotoxic compounds exert their effects.[20]

A. Caspase-3/7 Activity Assay: Detecting a Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] Caspase-3 and -7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[21] Therefore, measuring the activity of caspase-3/7 is a reliable method for detecting apoptosis.[22]

Apoptosis_Pathway Compound 2-Methoxyphenalen-1-one Stress Cellular Stress (e.g., Oxidative Stress) Compound->Stress Mitochondria Mitochondria Stress->Mitochondria Pro_Caspase9 Pro-Caspase-9 Mitochondria->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Pro_Caspase37 Pro-Caspase-3/7 Caspase9->Pro_Caspase37 Caspase37 Caspase-3/7 Pro_Caspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

This protocol is based on a luminescent "add-mix-measure" format, such as the Caspase-Glo® 3/7 Assay.[23]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-Methoxyphenalen-1-one at concentrations around the IC50 value, as determined previously. Include appropriate controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells on a plate shaker at low speed for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

B. Reactive Oxygen Species (ROS) Assay: Quantifying Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide.[24] While ROS are natural byproducts of cellular metabolism, their overproduction can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately inducing cell death.[24][25] Many cytotoxic compounds, including phenalenone derivatives, are known to induce ROS generation.[7]

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][26]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of DCFH-DA in serum-free medium (e.g., 10 µM).[27]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.[24][28]

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add 100 µL of medium containing 2-Methoxyphenalen-1-one at various concentrations.

    • Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).[24]

  • Fluorescence Measurement: Measure the fluorescence intensity immediately and at various time points (e.g., 1, 2, 4 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[24]

  • Data Analysis: Subtract the background fluorescence from untreated, unstained cells. The increase in fluorescence intensity in treated cells compared to the vehicle control is proportional to the level of intracellular ROS.

III. Data Presentation and Interpretation

For robust and clear communication of results, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data for 2-Methoxyphenalen-1-one

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Fold Increase in Caspase-3/7 ActivityFold Increase in ROS Production
0.198 ± 42 ± 11.1 ± 0.21.2 ± 0.3
185 ± 615 ± 32.5 ± 0.43.1 ± 0.5
1052 ± 548 ± 45.8 ± 0.77.2 ± 0.9
5015 ± 382 ± 66.1 ± 0.87.5 ± 1.1
1005 ± 295 ± 36.3 ± 0.97.8 ± 1.2
IC50 (µM) ~10 ~11 --

Data are presented as mean ± standard deviation from three independent experiments.

IV. Concluding Remarks

The suite of assays described in these application notes provides a comprehensive framework for characterizing the cytotoxic effects of 2-Methoxyphenalen-1-one. By systematically evaluating its impact on cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into its mechanism of action. This information is crucial for the further development of 2-Methoxyphenalen-1-one and other phenalenone derivatives as potential therapeutic agents.

V. References

  • Creative Bioarray. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Pribat, A., Blossey, R., & Lavery, R. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Current Opinion in Investigational Drugs, 4(12), 1481-1487.

  • Li, G., et al. (2021). A new cytotoxic phenalenone derivative from Penicillium oxalicum. Natural Product Research, 36(15), 3975-3981.

  • Ma, H., et al. (1993). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research/Environmental Mutagenesis and Related Subjects, 298(3), 219-225.

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • O'Brien, A. M., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. Molecules, 26(11), 3163.

  • Tan, J. S. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(3), 1381.

  • Al-Mokhled, H. A., et al. (2022). Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods. Molecules, 27(19), 6605.

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

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Application Notes and Protocols: 2-Methoxyphenalen-1-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The intersection of natural product chemistry and drug discovery continues to be a fertile ground for identifying novel therapeutic agents. Phenalenones, a class of polycyclic aromatic compounds, have emerged as a privileged scaffold, with derivatives exhibiting a range of biological activities. This document provides a comprehensive guide to the investigation of 2-Methoxyphenalen-1-one, a naturally occurring phenalenone, as a potential enzyme inhibitor.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design. It is intended for researchers in academia and industry who are engaged in the early stages of drug discovery, from hit identification to lead characterization. By understanding the foundational principles of enzyme kinetics and inhibition, and by employing the robust protocols detailed herein, the scientific community can systematically evaluate the therapeutic potential of 2-Methoxyphenalen-1-one and its analogs.

Introduction to 2-Methoxyphenalen-1-one

2-Methoxyphenalen-1-one is a phenolic natural product that has been isolated from the rhizomes of Musa acuminata.[1] Its core structure is the 1H-phenalen-1-one skeleton, a tricyclic aromatic ketone. The broader class of phenalenone derivatives has garnered significant interest due to their diverse bioactivities, which include antimicrobial, anti-inflammatory, and anticancer properties.[2]

Recent computational and experimental studies on related phenalenone compounds have suggested their potential to act as enzyme inhibitors.[3] Notably, fungal phenalenone derivatives have been explored as potential inhibitors of casein kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation. Furthermore, other derivatives have shown inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors.[4] These findings provide a strong rationale for investigating 2-Methoxyphenalen-1-one as a potential inhibitor of these or other therapeutically relevant enzymes.

The presence of the methoxy group at the 2-position of the phenalenone core is a key structural feature that may influence its binding affinity and selectivity for specific enzyme targets. The exploration of its enzyme inhibitory potential could therefore unveil new avenues for the development of novel therapeutics.

Synthesis and Characterization

While 2-Methoxyphenalen-1-one can be obtained from natural sources, chemical synthesis allows for the production of larger quantities and the generation of analogs for structure-activity relationship (SAR) studies. The synthesis of the phenalenone core can be achieved through various methods, often involving annulation reactions. A plausible synthetic route to 2-Methoxyphenalen-1-one could be adapted from established procedures for similar phenalenone derivatives.

A general strategy involves the condensation of a naphthalene derivative with a suitable three-carbon synthon. For instance, a Friedel-Crafts acylation of a methoxynaphthalene precursor, followed by intramolecular cyclization, can construct the phenalenone skeleton. Subsequent functional group manipulations can then be employed to introduce the methoxy group at the desired position.

Characterization of synthesized 2-Methoxyphenalen-1-one should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl and methoxy groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which can be useful for spectrophotometric assays. Phenalenone derivatives typically exhibit two main absorption bands, one between 330 and 430 nm (n → π* transition) and another between 240 and 260 nm (π → π* transition).[2]

General Workflow for Investigating Enzyme Inhibition

The systematic evaluation of a compound as a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. The following workflow provides a roadmap for characterizing the inhibitory activity of 2-Methoxyphenalen-1-one.

workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Compound Compound Synthesis & Characterization AssayDev Assay Development & Optimization Compound->AssayDev Enzyme Enzyme & Substrate Procurement/Preparation Enzyme->AssayDev IC50 IC50 Determination AssayDev->IC50 Kinetics Enzyme Kinetics (Determination of Km) IC50->Kinetics Reversibility Reversibility Studies IC50->Reversibility InhibitionType Determination of Inhibition Type (Ki) Kinetics->InhibitionType

Caption: General workflow for characterizing an enzyme inhibitor.

Protocols for Enzyme Inhibition Assays

The choice of assay method depends on the specific enzyme and substrate. Spectrophotometric and fluorometric assays are commonly used due to their sensitivity and amenability to high-throughput screening.

General Considerations for Assay Development

Before initiating inhibitor screening, it is crucial to establish a robust and reliable enzyme assay. This involves:

  • Determining Optimal Buffer Conditions: pH, ionic strength, and the presence of any necessary cofactors should be optimized for maximal enzyme activity.

  • Enzyme and Substrate Concentration: The concentration of the enzyme should be chosen to ensure a linear reaction rate over the desired time course. The substrate concentration is typically at or near the Michaelis constant (Km) for initial screening.

  • Solvent Effects: 2-Methoxyphenalen-1-one will likely be dissolved in an organic solvent such as DMSO. It is essential to determine the solvent tolerance of the enzyme and to include appropriate solvent controls in all experiments.

Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a continuous spectrophotometric assay where the product of the enzymatic reaction absorbs light at a specific wavelength.

Materials:

  • Purified enzyme of interest

  • Substrate

  • 2-Methoxyphenalen-1-one stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well microplate (UV-transparent)

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the 2-Methoxyphenalen-1-one stock solution in assay buffer. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., from 100 µM to 1 nM).

    • Prepare the enzyme solution at a 2X concentration in assay buffer.

    • Prepare the substrate solution at a 2X concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the diluted 2-Methoxyphenalen-1-one solutions.

    • Positive Control (No Inhibitor): Add 50 µL of assay buffer containing the same concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 100 µL of assay buffer and 50 µL of the substrate solution.

  • Pre-incubation:

    • Add 50 µL of the 2X enzyme solution to the test and positive control wells.

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well should be 150 µL.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the absorbance at the wavelength corresponding to the product formation in kinetic mode (reading every 30-60 seconds) for a set duration (e.g., 10-30 minutes).

Protocol: Fluorometric Enzyme Inhibition Assay

Fluorometric assays offer higher sensitivity than spectrophotometric assays and are suitable when the product of the reaction is fluorescent.[5][6]

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • 2-Methoxyphenalen-1-one stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

The procedure is similar to the spectrophotometric assay, with the following modifications:

  • Assay Setup: Use a black microplate to minimize background fluorescence.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore being released from the substrate.

Data Analysis and Interpretation

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.[7] It is a key parameter for quantifying the potency of an inhibitor.

Data Processing:

  • Calculate Initial Reaction Velocities (V0): From the kinetic data, determine the initial rate of the reaction for each inhibitor concentration. This is typically the slope of the linear portion of the absorbance/fluorescence versus time plot.

  • Normalize Data: Express the initial velocities as a percentage of the activity of the positive control (no inhibitor).

  • Plot Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using software such as GraphPad Prism.[8][9][10] This will yield the IC50 value.

Table 1: Example Data for IC50 Determination

[2-Methoxyphenalen-1-one] (µM)Log [Inhibitor]Initial Velocity (Abs/min)% Activity
0 (Control)-0.100100
0.01-2.000.09595
0.1-1.000.08080
10.000.05252
101.000.01515
1002.000.0055
Determination of Inhibition Type and Ki

To understand the mechanism of inhibition, it is necessary to perform kinetic studies at varying concentrations of both the substrate and the inhibitor. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

inhibition_types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Comp Inhibitor binds to the free enzyme at the active site. Vmax: Unchanged Km: Increased NonComp Inhibitor binds to the enzyme at a site distinct from the active site. Vmax: Decreased Km: Unchanged UnComp Inhibitor binds only to the enzyme-substrate complex. Vmax: Decreased Km: Decreased

Caption: Key characteristics of different types of reversible enzyme inhibition.

Procedure:

  • Perform the enzyme assay with several fixed concentrations of 2-Methoxyphenalen-1-one. For each inhibitor concentration, vary the substrate concentration.

  • Determine the initial velocity for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot. The pattern of the lines will indicate the type of inhibition.

  • The inhibition constant (Ki) can be determined by non-linear regression analysis of the velocity data against the appropriate kinetic model for the determined inhibition type. The Ki represents the dissociation constant of the enzyme-inhibitor complex.

Alternatively, for competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.[11][12]

Cheng-Prusoff Equation for Competitive Inhibition:

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant

  • IC50 is the half-maximal inhibitory concentration

  • [S] is the substrate concentration

  • Km is the Michaelis constant

Potential Enzyme Targets and Specific Assay Considerations

Based on the literature for related phenalenone derivatives, casein kinase 2 (CK2) and indoleamine 2,3-dioxygenase 1 (IDO1) are plausible targets for 2-Methoxyphenalen-1-one.

Casein Kinase 2 (CK2)

CK2 is a serine/threonine kinase that is often overexpressed in cancer cells. Inhibition of CK2 is a promising strategy for cancer therapy.[13]

Assay Principle: CK2 activity can be measured by quantifying the phosphorylation of a specific peptide substrate. This can be achieved using a variety of methods, including:

  • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[14]

  • Antibody-Based Assays (ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.[13]

  • Luminescence-Based Assays: Measuring the depletion of ATP using a luciferase/luciferin system.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4] Its activity in the tumor microenvironment leads to immunosuppression.

Assay Principle: IDO1 activity can be determined by measuring the formation of its product, N-formylkynurenine.

  • Fluorometric Assay: A common method involves the use of a developer solution that reacts with N-formylkynurenine to produce a highly fluorescent product. Commercially available kits provide a streamlined protocol for this assay.

Concluding Remarks

2-Methoxyphenalen-1-one presents an intriguing starting point for the development of novel enzyme inhibitors. The protocols and workflows outlined in this document provide a robust framework for its systematic evaluation. Through careful assay development, determination of potency and mechanism of action, researchers can elucidate the therapeutic potential of this natural product. The insights gained from these studies will not only contribute to our understanding of the biological activities of phenalenones but may also pave the way for the development of new drugs for a variety of diseases.

References

  • Baici, A. (2015).
  • Bitesize Bio. (2022, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. [Link]

  • edX. IC50 Determination. [Link]

  • EpigenTek. (2022, April 22). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). [Link]

  • Frontiers. (2021, January 27). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. [Link]

  • MDPI. (2021, May 24). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. [Link]

  • MDPI. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. [Link]

  • National Center for Biotechnology Information. (2020, October 23). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Center for Biotechnology Information. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • National Center for Biotechnology Information. (2021, August 4). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. [Link]

  • ResearchGate. Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • YouTube. (2022, March 5). IC50 values by using GraphPad Prism. [Link]

  • YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. [Link]

  • YouTube. (2020, December 3). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. [Link]

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The Emergent Potential of 2-Methoxyphenalen-1-one in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The phenalenone scaffold, a polycyclic aromatic ketone, represents a class of compounds with remarkable photophysical properties that are increasingly being harnessed in materials science.[1] While research has broadly explored various derivatives, this guide focuses on the anticipated applications of 2-Methoxyphenalen-1-one. Due to the nascent stage of research on this specific derivative, this document synthesizes insights from closely related phenalenone compounds to provide a forward-looking and technically grounded perspective for researchers, scientists, and drug development professionals. We will explore its potential in fluorescent sensing and photodynamic therapy, offering detailed protocols and the scientific rationale behind them.

Part 1: Core Photophysical Characteristics of the Phenalenone Scaffold

The phenalenone core is recognized as a highly efficient Type II photosensitizer, capable of producing singlet oxygen with a near-unity quantum yield upon irradiation.[1][2] This property is central to its application in photodynamic therapy. However, the parent phenalenone molecule exhibits UV absorption and minimal fluorescence, which has limited its use in applications requiring visible light excitation and fluorescence-based detection.[2][3]

The introduction of substituents onto the phenalenone skeleton is a key strategy to modulate its photophysical properties. Electron-donating groups, such as the proposed 2-methoxy group, are anticipated to red-shift the absorption spectrum, potentially enabling excitation with lower energy visible light.[2][3] Furthermore, strategic substitution can enhance fluorescence, opening avenues for its use as a fluorescent probe.[4][5]

Table 1: Representative Photophysical Data of Substituted Phenalenones

DerivativeAbsorption Max (nm)Emission Max (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
1H-Phenalen-1-one~340-~0.98[6]
6-amino-2,5-dibromophenalenone (OE19)~525~650High[3]
Thiophene-carboxaldehyde integrated 6-aminophenalenone-~550 (upon Fe³⁺ binding)-[5]
Benzoxazolyl-phenalenone300-429348-578-[4]

Note: Data for 2-Methoxyphenalen-1-one is not yet available and is inferred based on trends observed in related derivatives.

Part 2: Application in Fluorescent Sensing

The development of fluorescent probes for the detection of specific analytes is a cornerstone of modern analytical chemistry and diagnostics. The phenalenone scaffold, when appropriately functionalized, can serve as a robust platform for creating such sensors.[5]

Principle of Operation: Chelation-Enhanced Fluorescence

A common strategy for designing fluorescent sensors involves integrating a receptor unit that selectively binds to the target analyte with a fluorophore "reporter" unit. In the case of a phenalenone-based sensor for metal ions like Fe³⁺, a receptor containing heteroatoms can be attached to the phenalenone core. In the absence of the analyte, the probe may be non-fluorescent or weakly fluorescent. Upon binding of the metal ion to the receptor, a conformational change or an electronic effect can "turn on" the fluorescence of the phenalenone reporter.[5]

G cluster_0 Sensor Design cluster_1 Sensing Mechanism cluster_2 Signal Output Probe 2-Methoxyphenalen-1-one (Reporter) Receptor Analyte Receptor (e.g., for Fe³⁺) Probe->Receptor Covalent Linkage Fluorescence_Off Low/No Fluorescence Probe->Fluorescence_Off Complex Probe-Analyte Complex Receptor->Complex Analyte Target Analyte (e.g., Fe³⁺) Analyte->Receptor Binding Fluorescence_On Fluorescence 'Turn-On' Complex->Fluorescence_On G PS_ground PS (S₀) PS_excited_singlet PS (S₁) PS_ground->PS_excited_singlet Light Absorption (hν) PS_excited_triplet PS (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing O2_ground ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet Oxygen) Cell_Death Cell Death O2_singlet->Cell_Death Oxidative Damage PS_excited_tripletO2_ground PS_excited_tripletO2_ground PS_groundO2_singlet PS_groundO2_singlet PS_excited_tripletO2_ground->PS_groundO2_singlet Energy Transfer

Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Upon absorption of light of a specific wavelength, the 2-Methoxyphenalen-1-one photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then reacts with cellular components, leading to oxidative stress and ultimately, cell death.

Protocol: In Vitro Photocytotoxicity Assay

This protocol provides a general framework for evaluating the photodynamic efficacy of a 2-Methoxyphenalen-1-one derivative against cancer cells in vitro.

Materials:

  • Cancer cell line (e.g., PANC-1).

  • Cell culture medium and supplements.

  • 2-Methoxyphenalen-1-one derivative dissolved in a biocompatible solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Cell viability assay kit (e.g., MTT or PrestoBlue).

  • Light source with a suitable wavelength and power output.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Prepare a series of dilutions of the 2-Methoxyphenalen-1-one derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the photosensitizer.

    • Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the compound.

  • Irradiation:

    • Wash the cells with PBS to remove any excess photosensitizer.

    • Add fresh medium to the wells.

    • Expose the cells to light for a specific duration. A control group of cells ("dark toxicity") should be treated with the photosensitizer but not exposed to light.

  • Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the half-maximal inhibitory concentration (IC₅₀) for both the light-treated and dark-treated groups. A significant difference between the light and dark IC₅₀ values indicates a photodynamic effect.

Part 4: Synthesis of Phenalenone Derivatives

Another general approach involves the methylation of a corresponding hydroxyphenalenone precursor. Phenols can be methylated using reagents like dimethyl sulfate in an alkaline medium. [8]

Conclusion

2-Methoxyphenalen-1-one holds significant promise as a versatile building block in materials science. Based on the well-established properties of the phenalenone scaffold, it is anticipated to be a valuable component in the design of novel fluorescent sensors and potent photosensitizers for photodynamic therapy. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this and other phenalenone derivatives. Further research into the synthesis and detailed characterization of 2-Methoxyphenalen-1-one is warranted to fully unlock its capabilities.

References

  • A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC - NIH. (n.d.).
  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC - NIH. (2020, October 23).
  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield | ACS Omega. (2020, October 23). Retrieved January 25, 2026, from [Link]

  • Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy | ACS Medicinal Chemistry Letters. (2021, July 13). Retrieved January 25, 2026, from [Link]

  • Photophysical Data of the Different PN | Download Scientific Diagram. (n.d.). Retrieved January 25, 2026, from [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane - YouTube. (2020, December 3). Retrieved January 25, 2026, from [Link]

  • Molecular design of phenalenone derivatives and their synthesis routes. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Phenalenone-based Fluorescent Probe for the Detection of Fe3+ ions - ResearchGate. (2022, December 7). Retrieved January 25, 2026, from [Link]

  • Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

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Total Synthesis of 2-Methoxyphenalen-1-one and its Derivatives: An Application Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the total synthesis of 2-methoxyphenalen-1-one and its derivatives. This document moves beyond a simple recitation of steps to offer insights into the strategic considerations and mechanistic underpinnings of the synthetic pathways, reflecting a deep understanding of the practical challenges and nuances of complex organic synthesis.

Introduction: The Significance of the Phenalenone Core

Phenalenones are a class of polycyclic aromatic compounds characterized by a fused three-ring system. This structural motif is not merely of academic interest; it is found in a variety of natural products and has been shown to exhibit a range of biological activities. The incorporation of substituents, such as a methoxy group at the 2-position, can significantly modulate these properties, making the targeted synthesis of derivatives like 2-methoxyphenalen-1-one a key objective in medicinal chemistry and materials science. These compounds have been investigated for their potential as photosensitizers in photodynamic therapy and as scaffolds for the development of novel therapeutic agents.[1][2] The synthetic routes to these molecules are therefore of critical importance, enabling the exploration of their structure-activity relationships.

Strategic Approaches to the Phenalenone Skeleton

The construction of the phenalenone core can be broadly categorized into two strategic approaches:

  • Annulation of a Pre-functionalized Naphthalene Core: This is a convergent approach where a suitably substituted naphthalene derivative is reacted with a three-carbon component to build the third ring. A classic example of this strategy is the Friedel-Crafts acylation of a naphthalene with an α,β-unsaturated acyl chloride, followed by an intramolecular cyclization.[3]

  • Functionalization of a Pre-formed Phenalenone Core: This is a more linear approach where the basic phenalenone skeleton is first synthesized and then subjected to various reactions to introduce the desired functional groups.[4]

The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the overall efficiency of the synthetic sequence. For the synthesis of 2-methoxyphenalen-1-one, an annulation strategy starting from a methoxy-substituted naphthalene derivative is often the more direct and controllable route.

Proposed Synthetic Pathway: A Multi-step Approach to 2-Methoxyphenalen-1-one

Based on established methodologies for the synthesis of related phenalenone derivatives, a robust multi-step synthesis for 2-methoxyphenalen-1-one is proposed. This pathway leverages a Friedel-Crafts acylation/cyclization cascade, a powerful tool in the synthetic chemist's arsenal for the construction of polycyclic aromatic systems.

Synthetic_Pathway_2-Methoxyphenalen-1-one cluster_0 Starting Material Preparation cluster_1 Phenalenone Core Formation cluster_2 Final Product Formation 2-Naphthol 2-Naphthol 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Naphthol->2-Methoxynaphthalene Methylation (e.g., (CH₃)₂SO₄, NaOH) Acylation_Intermediate Acylation Intermediate (Naphthyl propenone) 2-Methoxynaphthalene->Acylation_Intermediate Friedel-Crafts Acylation (e.g., Acryloyl chloride, AlCl₃) 2-Methoxynaphthalene->Acylation_Intermediate Cyclized_Intermediate Cyclized Intermediate (Dihydro-phenalenone) Acylation_Intermediate->Cyclized_Intermediate Intramolecular Cyclization (e.g., H⁺) Acylation_Intermediate->Cyclized_Intermediate 2-Hydroxyphenalen-1-one 2-Hydroxyphenalen-1-one Cyclized_Intermediate->2-Hydroxyphenalen-1-one Demethylation (if necessary) Cyclized_Intermediate->2-Hydroxyphenalen-1-one 2-Methoxyphenalen-1-one 2-Methoxyphenalen-1-one (Target Molecule) 2-Hydroxyphenalen-1-one->2-Methoxyphenalen-1-one Methylation (e.g., CH₃I, K₂CO₃) 2-Hydroxyphenalen-1-one->2-Methoxyphenalen-1-one

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Methoxyphenalen-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxyphenalen-1-one Derivatives

Welcome to the technical support center for the synthesis of 2-Methoxyphenalen-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. The phenalenone core, a privileged scaffold in natural products and materials science, presents unique synthetic challenges that require a nuanced understanding of reaction dynamics.[1][2] This resource consolidates field-proven insights and published data into a practical, problem-solving format.

Core Synthesis Philosophy: Two Paths to the Phenalenone Scaffold

The synthesis of substituted phenalenones, including 2-methoxyphenalen-1-one derivatives, generally proceeds via two strategic approaches. The optimal choice depends on the availability of starting materials and the desired substitution pattern.

  • Post-Modification of the Core Scaffold: This is the most common approach, where the parent 1H-phenalen-1-one is first synthesized and subsequently functionalized. This method is advantageous when the desired functional groups can withstand the conditions of the initial core synthesis.[3]

  • Convergent Synthesis from Pre-functionalized Building Blocks: This strategy involves constructing the phenalenone ring system from precursors that already bear the desired substituents, such as a methoxy-substituted naphthalene.[3][4] This is particularly useful for accessing derivatives that are not achievable through direct functionalization.

The foundational synthesis of the 1H-phenalen-1-one core itself is often achieved through a Friedel-Crafts acylation of a naphthalene precursor with cinnamoyl chloride, followed by an intramolecular cyclization and aromatization.[5] A key optimization in recent years has been the use of microwave irradiation, which dramatically reduces reaction times from hours to mere minutes while maintaining excellent yields.[1][6]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of the phenalenone core.

G cluster_0 Core Synthesis cluster_1 Derivatization A Starting Materials (e.g., Naphthalene, Cinnamoyl Chloride) B Friedel-Crafts Acylation & Cyclization (Microwave-Assisted) A->B C Crude Phenalenone Core B->C D Functionalization Reaction (e.g., Halomethylation, Suzuki Coupling) C->D Core for Derivatization E Crude Derivative D->E F Purification (Chromatography, Recrystallization) E->F G Characterized Product F->G

Caption: High-level workflow for phenalenone synthesis and derivatization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental hurdles in a question-and-answer format.

Q1: My yield of the core 1H-phenalen-1-one is consistently low or the reaction fails to complete. What are the likely causes and solutions?

A1: This is a common issue often related to reaction energetics and reagent purity.

  • Causality: The intramolecular Friedel-Crafts cyclization required to form the tricyclic system has a significant activation energy. Insufficient thermal energy or short reaction times can lead to incomplete conversion. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will quench its activity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., CH₂Cl₂) and glassware thoroughly. Use a fresh, high-purity grade of AlCl₃ and handle it quickly in a low-humidity environment or a glovebox.

    • Optimize Reaction Time & Temperature: While traditional methods require hours of reflux, microwave-assisted synthesis is highly recommended. Irradiating the reaction mixture at 100W for as little as 12 minutes can drive the reaction to completion, yielding a pure product often without the need for column chromatography.[6] If using conventional heating, consider increasing the reaction time and monitor progress by TLC.[7]

    • Check Starting Material Purity: Impurities in the naphthalene or cinnamoyl chloride can interfere with the reaction. Use freshly purified starting materials if necessary.

Q2: I'm attempting to synthesize a substituted phenalenone, but I'm getting a mixture of regioisomers. How can I improve selectivity?

A2: Regioselectivity is a significant challenge, especially during electrophilic substitution on the phenalenone core.

  • Causality: The phenalenone ring system has multiple activated positions. Harsh reaction conditions, such as high temperatures and strong acids (e.g., concentrated H₂SO₄ for sulfonation), are often non-selective and can lead to substitution at various positions.[1]

  • Troubleshooting Steps:

    • Employ Milder, Regioselective Protocols: Instead of forcing a reaction under harsh conditions, seek out modern, catalyst-driven methods. For example, to achieve regioselective sulfonation, a two-step protocol involving the reaction of a bromomethyl derivative with Na₂SO₃ in a mixed solvent system provides rigorous control over the substitution position, albeit with a potentially lower overall yield.[1]

    • Use a Directed Synthesis Approach: The most reliable way to ensure specific regiochemistry is to build the core from a pre-functionalized precursor. For instance, to obtain a 9-hydroxy-phenalenone, one could start with 2-methoxynaphthalene and cinnamoyl chloride.[4] This locks in the position of the substituent from the beginning.

Q3: My final product is highly insoluble, making purification by column chromatography nearly impossible. What are my options?

A3: The planar, polycyclic nature of phenalenones leads to strong π-π stacking and consequently, low solubility in many common organic solvents.[7]

  • Causality: As the conjugated system grows, intermolecular forces increase, leading to aggregation and precipitation. This is a fundamental physical property of this class of molecules.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method. Experiment with a range of solvent systems. Hot filtration may be necessary to remove insoluble polymeric byproducts.

    • Sublimation: For thermally stable derivatives, high-vacuum sublimation can be an excellent purification technique for removing non-volatile impurities.[7]

    • Optimize the Synthesis: In some cases, the reaction conditions can be optimized to produce a product of sufficient purity that extensive purification is not required. The microwave-assisted synthesis of the parent phenalenone is a prime example, often yielding a product clean enough for subsequent steps.[1][6]

Troubleshooting Decision Tree

G Start Problem Observed LowYield Low/No Yield Start->LowYield SideProduct Unexpected Side Product(s) Start->SideProduct PurificationIssue Purification Difficulty Start->PurificationIssue CheckConditions Conditions Too Mild? LowYield->CheckConditions CheckRegio Mixture of Isomers? SideProduct->CheckRegio CheckSolubility Poor Solubility? PurificationIssue->CheckSolubility IncreaseTempTime Increase Temp/Time Use Microwave Protocol CheckConditions->IncreaseTempTime Yes CheckReagents Reagents Degraded? (e.g., wet AlCl3) CheckConditions->CheckReagents No UseFreshReagents Use Fresh/Anhydrous Reagents CheckReagents->UseFreshReagents Yes MilderConditions Use Milder, Regioselective Protocol CheckRegio->MilderConditions Yes CheckLewisAcid Unwanted Halogenation? CheckRegio->CheckLewisAcid No ChangeCatalyst Use Non-Chlorinating Lewis Acid CheckLewisAcid->ChangeCatalyst Yes TryRecrystallization Attempt Recrystallization or Sublimation CheckSolubility->TryRecrystallization Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the most significant advantage of using microwave synthesis for the phenalenone core?

    • A: The primary advantage is a drastic reduction in reaction time—from 3 hours to as little as 12 minutes—which also minimizes the formation of degradation byproducts and often results in a cleaner crude product.[6]

  • Q: How does the introduction of a methoxy group at the 2-position influence subsequent reactions?

    • A: A 2-methoxy group is an electron-donating group, which can activate the phenalenone ring towards further electrophilic substitution. It can also influence the photophysical properties of the molecule, potentially shifting absorption and emission wavelengths.[8]

  • Q: What analytical techniques are essential for characterizing my 2-Methoxyphenalen-1-one derivatives?

    • A: A full characterization suite is crucial.

      • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.[1]

      • Mass Spectrometry (MS): To verify the molecular weight of the product.[7]

      • FT-IR Spectroscopy: To identify key functional groups, such as the ketone (C=O) stretch around 1635 cm⁻¹.[1]

      • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties, which are critical for applications like photosensitizers.[2][8]

Optimized Experimental Protocols

The following protocols are based on validated and optimized procedures from the literature.

Protocol 1: Microwave-Assisted Synthesis of 1H-Phenalen-1-one (PN, 1)

This protocol is an improvement on the method of Song et al., as described by Godard et al. (2020).[1][6]

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve naphthalene (7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (CH₂Cl₂, 7.5 mL).

  • Cooling: Place the vessel in an ice bath for 10 minutes.

  • Catalyst Addition: While stirring, slowly add aluminum chloride (AlCl₃, 3 g) to the cooled mixture. Continue stirring at 4 °C for 10 minutes. Caution: The addition of AlCl₃ is exothermic.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 12 minutes at 100 W.

  • Workup: After cooling, pour the reaction mixture into 100 mL of 37% HCl. Filter the resulting suspension.

  • Extraction: Dilute the filtrate with water and extract with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a yellow powder (typical yield ~57-58%).[1][6] The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 6-(Chloromethyl)-1H-phenalen-1-one (PNCl, 2)

This protocol is an optimization that increases yield by extending the reaction time.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-phenalen-1-one (1.0 g, 5.5 mmol) in 37% aqueous HCl (50 mL).

  • Reagent Addition: Add paraformaldehyde (1.0 g, 33.3 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 16 hours. Note: The original protocol called for 8 hours; extending to 16 hours increases the yield from 36% to 51%.[1]

  • Workup: Cool the reaction to room temperature. Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Dry the solid crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Data Summary: Derivatization of Phenalenone

The following table summarizes various derivatization reactions starting from halomethylated phenalenone, demonstrating the versatility of this intermediate. The data is compiled from Godard et al. (2020).[1]

Derivative TypeStarting MaterialKey ReagentsConditionsYield (%)
EtherPNClPropargyl alcohol, NaOH, TBABCH₂Cl₂, H₂O, rt, 2h86
SulfonatePNBrNa₂SO₃, SDSCHCl₃/MeOH/H₂O, reflux, 6h36
ThiocyanatePNClKSCNAcetone, reflux, 3h47
ThioacetatePNClKSAcMeOH, rt, 4h, inert atm.77
ThiolPNSAcK₂CO₃MeOH, rt, 1h, inert atm.77

References

  • Godard, J., Brégier, F., Arnoux, P., Myrzakhmetov, B., Champavier, Y., Frochot, C., & Sol, V. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28264–28272. [Link]

  • Godard, J., Brégier, F., Arnoux, P., Myrzakhmetov, B., Champavier, Y., Frochot, C., & Sol, V. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Publications. [Link]

  • Godard, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PubMed. [Link]

  • Porkess, A., et al. (2018). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. [Link]

  • Wang, L., et al. (2021). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health. [Link]

  • O'Shea, C. E., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. National Institutes of Health. [Link]

  • Request PDF. (2026). Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. [Link]

  • Request PDF. (n.d.). Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives. ResearchGate. [Link]

  • Song, Y., et al. (2017). Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. [Link]

  • Godard, J., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. MDPI. [Link]

  • Caes, B., & Jensen, D. (2008). Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. ResearchGate. [Link]

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of 2-Methoxyphenalen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, medicinal chemists, and spectroscopists encountering challenges with the structural elucidation of complex polycyclic aromatic compounds, using 2-Methoxyphenalen-1-one as a case study. The inherent asymmetry and multiple coupled protons in this molecule often lead to highly complex and overlapping NMR spectra. This guide provides a systematic, problem-oriented approach to achieving complete and unambiguous spectral assignment.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of 2-Methoxyphenalen-1-one so complex in the aromatic region?

A: The complexity arises from two primary factors inherent to the structure of 2-Methoxyphenalen-1-one:

  • Extensive Spin System: The molecule possesses seven protons attached to a rigid, planar aromatic system. These protons form a single, large, and interconnected spin system. This means that nearly every proton couples to its neighbors, leading to complex splitting patterns (doublets of doublets, triplets of doublets, etc.) rather than simple singlets, doublets, or triplets.

  • Signal Overlap: The chemical environments of the seven aromatic protons are relatively similar, causing their signals to resonate in a narrow region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm.[1][2] This proximity results in significant overlap of the complex multiplets, making direct interpretation from the 1D spectrum alone nearly impossible.

Q2: My ¹H NMR shows a dense cluster of overlapping multiplets. Where do I even begin to assign them?

A: This is the most common challenge. A 1D ¹H spectrum is insufficient for this task. The logical and necessary progression involves a suite of two-dimensional (2D) NMR experiments. The causality behind this multi-experiment approach is to unravel the connectivity puzzle piece by piece.

  • Start with ¹H-¹H COSY (Correlation SpectroscopY): This is the first and most critical step. A COSY experiment identifies protons that are directly coupled to each other (typically over two or three bonds).[3][4] It allows you to trace the connectivity of protons around each aromatic ring, effectively building fragments of the spin system. You will see cross-peaks connecting coupled protons, allowing you to say, "Proton A is next to Proton B, which is next to Proton C."

  • Proceed to Heteronuclear Correlation: Once you have established proton-proton networks, you must anchor them to the carbon skeleton using heteronuclear experiments like HSQC and HMBC.

Q3: How can I definitively confirm the position of the methoxy group at C-2?

A: This is a classic structural elucidation problem that is definitively solved using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5][6]

  • The Principle: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is specifically designed to see long-range connectivity.

  • The Self-Validating Protocol:

    • Identify the sharp singlet signal of the methoxy protons (-OCH₃) in the ¹H spectrum (typically around 3.9-4.1 ppm).

    • In the HMBC spectrum, find the horizontal trace corresponding to this methoxy proton chemical shift.

    • Look for a cross-peak along this trace that correlates to a carbon signal in the ¹³C dimension. For 2-Methoxyphenalen-1-one, you should observe a strong correlation to the carbon at the C-2 position (expected ~160 ppm). This ³JCH correlation provides unambiguous proof that the methoxy group is attached to C-2.

    • As a secondary confirmation, the proton at C-3 (H-3) should show a two-bond (²JCH) HMBC correlation to the same C-2 carbon.

Q4: What are the expected chemical shifts for the protons and carbons of 2-Methoxyphenalen-1-one?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxyphenalen-1-one (Note: These are estimated values for guidance. Actual values may vary based on solvent and concentration.)

PositionAtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1C--~185.0 (C=O)
2C--~160.0
2-OMeH/C~4.0s (3H)~56.0
3H/C~6.9-7.1d~110.0
4H/C~7.8-8.0d~130.0
5H/C~7.5-7.7t~127.0
6H/C~8.1-8.3d~128.0
7H/C~8.0-8.2d~135.0
8H/C~7.6-7.8t~126.0
9H/C~8.4-8.6d~131.0
3aC--~132.0
6aC--~136.0
9aC--~129.0
9bC--~125.0
Q5: I see some extra, small peaks in my spectrum. How do I know if they are impurities?

A: Distinguishing impurities from low-intensity signals (like ¹³C satellites or complex coupling) is a common issue.

  • Check for Common Contaminants: First, compare the unknown peaks to standard tables of common laboratory solvents and impurities (e.g., grease, plasticizers, residual solvents like ethyl acetate or hexane).[9]

  • Assess Stoichiometry: If the integral of a peak is non-stoichiometric with your main compound, it is likely an impurity.

  • Utilize DOSY (Diffusion-Ordered SpectroscopY): This is a powerful, non-invasive technique for identifying components in a mixture.[10][11] All signals originating from a single molecule will have the same diffusion coefficient and will align horizontally in a 2D DOSY spectrum. Signals from impurities with different molecular weights will appear at different vertical positions, providing a clear distinction.

Q6: Can temperature or solvent choice help in resolving the signals?

A: Yes, both can be effective troubleshooting tools.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons due to different anisotropic effects of the solvent cage. This can often shift overlapping signals apart, simplifying the spectrum. Aromatic solvents like Benzene-d₆ are particularly effective at resolving signals in aromatic analytes.

  • Temperature Variation: For molecules with conformational flexibility, variable temperature (VT) NMR can be insightful. While 2-Methoxyphenalen-1-one is rigid, VT-NMR can still sometimes improve resolution by changing viscosity and molecular tumbling rates, which can sharpen peaks.

Troubleshooting Workflows & Experimental Protocols

Workflow 1: A Systematic Approach to Complete Spectral Assignment

This workflow provides a logical, step-by-step protocol for moving from a complex, unassigned spectrum to a fully elucidated structure. Each step builds upon the last, creating a self-validating system.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 Step 1: Acquire 1D ¹H NMR (High Resolution) C13 Step 2: Acquire 1D ¹³C & DEPT-135 (Identify C, CH, CH₂, CH₃) H1->C13 Initial Proton Count COSY Step 3: ¹H-¹H COSY (Establish H-H Connectivity) C13->COSY Carbon Multiplicity HSQC Step 4: ¹H-¹³C HSQC (Link Protons to Directly Attached Carbons) COSY->HSQC Proton Spin Systems HMBC Step 5: ¹H-¹³C HMBC (Map Long-Range H-C Framework) HSQC->HMBC Anchored H-C Pairs NOESY Step 6: ¹H-¹H NOESY/ROESY (Confirm Through-Space Proximity) HMBC->NOESY Full Carbon Skeleton Final Complete, Unambiguous Assignment NOESY->Final Final 3D Confirmation

Caption: Systematic workflow for NMR spectral interpretation.

Detailed Protocol:

  • Step 1: High-Resolution 1D ¹H NMR:

    • Objective: Obtain a high-quality proton spectrum to count the number of signals, observe splitting patterns, and integrate areas.

    • Protocol: Prepare a sample of 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Acquire the spectrum on a high-field instrument (≥500 MHz is recommended to maximize dispersion). Ensure proper shimming to achieve sharp lineshapes.

  • Step 2: ¹³C and DEPT-135 NMR:

    • Objective: Count the number of unique carbons and determine their type (C, CH, CH₂, CH₃).

    • Protocol: Using the same sample, acquire a standard proton-decoupled ¹³C spectrum. Then, run a DEPT-135 experiment. In the DEPT-135 spectrum, CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.

  • Step 3: ¹H-¹H COSY:

    • Objective: Identify all proton-proton coupling networks.

    • Protocol: Run a standard gradient-selected COSY (gCOSY) experiment. Analyze the cross-peaks to connect adjacent protons. For 2-Methoxyphenalen-1-one, you should be able to trace the H-3/H-4 and H-5 through H-9 coupling pathways.

  • Step 4: ¹H-¹³C HSQC (or HMQC):

    • Objective: Correlate each proton signal to the carbon it is directly attached to.[3][6]

    • Protocol: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum. Each cross-peak represents a one-bond C-H connection. This allows you to definitively assign the carbon resonance for every protonated carbon identified in the COSY step.

  • Step 5: ¹H-¹³C HMBC:

    • Objective: Assemble the molecular fragments by identifying long-range (2- and 3-bond) correlations. This is the key to connecting quaternary carbons and separate spin systems.

    • Protocol: Run a standard gHMBC experiment. As described in Q3, this is crucial for placing the methoxy group. It will also connect the different aromatic rings across the quaternary carbons.

  • Step 6: ¹H-¹H NOESY/ROESY:

    • Objective: Confirm assignments by identifying protons that are close in space, but not necessarily through bonds.

    • Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Look for cross-peaks between protons that are spatially proximate. For example, a NOE correlation between the methoxy protons and H-3 would provide further powerful confirmation of the substituent's location.

Workflow 2: Confirming the Core Structure with Key HMBC Correlations

This diagram illustrates the most critical HMBC correlations needed to build the core structure of 2-Methoxyphenalen-1-one and place the methoxy group.

Caption: Key HMBC correlations for structural confirmation.

References

  • Delaunay, J., Pâris, C., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • Li, Y., Chen, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy. MDPI. Available at: [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available at: [Link]

  • MH Chem. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Petrova, Y., et al. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • ACS Publications. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. Available at: [Link]

  • Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • MDPI. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Available at: [Link]

  • ResearchGate. (2008). Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ACS Publications. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. Available at: [Link]

  • Farmacia Journal. (2024). 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Available at: [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data of 9-Hydroxyphenalenone in CDCl 3. Available at: [Link]

Sources

Technical Support Center: Artifacts in Cell-Based Assays with 2-Methoxyphenalen-1-one (2-MP1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 2-Methoxyphenalen-1-one (2-MP1) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential artifacts and challenges encountered during their experiments. As a photosensitizer used for targeted protein degradation and other applications, 2-MP1 is a powerful tool; however, its mechanism of action necessitates careful experimental design and validation to ensure data integrity.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, empowering you to not just follow steps, but to understand and adapt them to your specific research needs.

Core Principles of 2-MP1 Application

Before troubleshooting, it is crucial to understand the fundamental mechanism of 2-MP1. Upon illumination with specific wavelengths of light, 2-MP1 becomes excited and generates singlet oxygen, a highly reactive oxygen species (ROS). This localized production of singlet oxygen can lead to the oxidation and subsequent degradation of nearby proteins. This targeted approach is a key advantage, but also the primary source of potential artifacts if not properly controlled.

Troubleshooting Guide: Addressing Specific Artifacts

This section addresses common and complex issues that may arise when using 2-MP1 in cell-based assays. Each issue is presented in a question-and-answer format, providing not only a solution but also the scientific reasoning behind the troubleshooting steps.

Issue 1: High Background Signal or Non-Specific Cell Death

Question: I am observing widespread cell death or a high background signal in my assay, even in my negative control wells. What could be the cause and how can I resolve this?

Answer: High background signal or non-specific cell death is a common issue when working with photosensitizers and can stem from several factors. The primary culprits are often excessive 2-MP1 concentration, prolonged or high-intensity light exposure, or inherent cellular sensitivity.

Causality: The generation of singlet oxygen by 2-MP1 is a powerful oxidative process.[1] If not tightly controlled, the diffusion of singlet oxygen can cause widespread cellular damage, leading to apoptosis or necrosis.[2] This can manifest as a high background signal in viability or reporter assays, or observable cell death under the microscope.

Troubleshooting Protocol:

  • Optimize 2-MP1 Concentration:

    • Recommendation: Perform a dose-response curve to determine the optimal concentration of 2-MP1 for your specific cell line and assay. Start with a low concentration (e.g., 1-5 µM) and titrate up to a level that provides a sufficient signal-to-noise ratio without causing significant toxicity in the dark control.

    • Rationale: Different cell types exhibit varying sensitivities to photosensitizers and ROS. A concentration that is optimal for one cell line may be toxic to another.

  • Titrate Light Exposure:

    • Recommendation: Optimize the duration and intensity of the light source. Test a range of exposure times and light intensities to find the minimum required to achieve the desired effect.

    • Rationale: The amount of singlet oxygen generated is directly proportional to the light dose (intensity x time).[3] Minimizing light exposure reduces off-target effects.

  • Incorporate a "Dark" Control:

    • Recommendation: Always include a control group of cells treated with 2-MP1 but not exposed to light.

    • Rationale: This control is essential to distinguish between phototoxicity and inherent cytotoxicity of the compound.

  • Assess Cell Health:

    • Recommendation: Before and after the experiment, assess cell morphology and viability using a standard method like Trypan Blue exclusion or a live/dead cell staining kit.

    • Rationale: This provides a direct measure of cell health and helps to identify subtle cytotoxic effects.[4]

Issue 2: Off-Target Protein Degradation or Cellular Stress Response

Question: My target protein is being degraded as expected, but I am also seeing changes in the levels of other proteins or activation of stress pathways. How can I confirm the specificity of 2-MP1-mediated effects?

Answer: Observing off-target effects is a critical concern in targeted protein degradation studies.[5][6] The highly reactive nature of singlet oxygen means it can potentially oxidize other biomolecules in close proximity to the target, leading to unintended protein degradation or the activation of cellular stress responses.

Causality: While 2-MP1 can be targeted to a specific protein, the generated singlet oxygen has a short but finite diffusion radius. If other sensitive proteins are within this radius, they can also be oxidized and subsequently degraded. Furthermore, the oxidative stress induced by singlet oxygen can trigger cellular signaling cascades, such as the heat shock response or apoptosis.

Troubleshooting Workflow:

Off_Target_Troubleshooting A Suspicion of Off-Target Effects B Western Blot for Known Stress Markers (e.g., HSP70, p53) A->B Assess Stress Response C Proteomics Analysis (e.g., Mass Spectrometry) A->C Global Protein Profiling D Include Singlet Oxygen Quencher Control A->D Mechanistic Control E Titrate 2-MP1 and Light Dose B->E C->E G Conclusion: Confirmed Off-Target Effects D->G Effect Abrogated H Conclusion: Specific On-Target Effect D->H Effect Persists F Validate with an Orthogonal Method E->F F->G Discrepancy Found F->H Results Corroborate

Caption: Workflow for investigating off-target effects.

Detailed Protocols:

  • Incorporate a Singlet Oxygen Quencher:

    • Recommendation: Treat a control group of cells with a known singlet oxygen quencher, such as sodium azide or L-histidine, in conjunction with 2-MP1 and light exposure.[7]

    • Rationale: If the observed off-target effects are mediated by singlet oxygen, their presence should be significantly reduced in the presence of a quencher. This is a critical mechanistic control.

  • Perform Proteomic Analysis:

    • Recommendation: Utilize an unbiased proteomics approach, such as mass spectrometry, to compare the proteome of cells treated with 2-MP1 and light to untreated controls.

    • Rationale: This will provide a global view of protein expression changes and help identify any unintended targets.

  • Validate with an Orthogonal Method:

    • Recommendation: If possible, use an alternative method to deplete your target protein, such as siRNA or CRISPR-Cas9, and compare the cellular phenotype to that observed with 2-MP1.

    • Rationale: If the phenotypes match, it provides stronger evidence that the observed effects are due to the specific depletion of your target protein.[4][8]

  • Monitor Cellular Stress Pathways:

    • Recommendation: Perform western blots for common stress response markers, such as HSP70, or conduct assays for apoptosis, like a caspase activation assay.[3][9]

    • Rationale: This will indicate whether the experimental conditions are inducing a general stress response in the cells.

Issue 3: Fluorescence Interference and Signal Quenching

Question: I am using a fluorescent reporter in my assay, and the signal is either unexpectedly high or low in my 2-MP1 treated wells. How can I troubleshoot potential fluorescence artifacts?

Answer: 2-MP1, like many small molecules, has the potential to interfere with fluorescence-based readouts. This can manifest as autofluorescence, where the compound itself emits light in the detection channel, or as quenching, where it absorbs the excitation or emission light of the fluorophore.

Causality: The chemical structure of 2-MP1 may possess intrinsic fluorescent properties. If its excitation and emission spectra overlap with those of the assay's fluorophore, it can lead to false-positive signals. Conversely, if 2-MP1 absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to a decrease in the detected signal, known as quenching.

Troubleshooting Protocol:

  • Characterize the Spectral Properties of 2-MP1:

    • Recommendation: Measure the excitation and emission spectra of 2-MP1 under your assay conditions (e.g., in your cell culture medium).

    • Rationale: This will allow you to determine if there is any spectral overlap with your fluorescent reporter and to choose appropriate filter sets to minimize interference.

  • Run a "Compound-Only" Control:

    • Recommendation: Include a control well containing only 2-MP1 in your assay plate and measure the fluorescence.

    • Rationale: This will quantify the autofluorescence of 2-MP1 and allow you to subtract this background from your experimental wells.

  • Perform a Quenching Assay:

    • Recommendation: In a cell-free system, mix your fluorescent reporter with varying concentrations of 2-MP1 and measure the fluorescence.

    • Rationale: A decrease in fluorescence with increasing 2-MP1 concentration indicates a quenching effect.

  • Consider a Red-Shifted Fluorophore:

    • Recommendation: If significant interference is observed, consider switching to a fluorescent reporter with excitation and emission wavelengths further away from those of 2-MP1, typically in the red or far-red spectrum.

    • Rationale: This minimizes the potential for spectral overlap and reduces interference.

Data Summary Table:

Potential Artifact Cause Recommended Control Solution
Autofluorescence Intrinsic fluorescence of 2-MP1Compound-only wellBackground subtraction; use of spectrally distinct fluorophores
Quenching 2-MP1 absorbs excitation/emission lightCell-free quenching assayLower 2-MP1 concentration; use of spectrally distinct fluorophores

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 2-MP1 in a new cell line?

A1: As a starting point, we recommend a concentration range of 1-10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary significantly.

Q2: How should I prepare and store my 2-MP1 stock solution?

A2: 2-MP1 is typically dissolved in a polar aprotic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light to prevent degradation. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q3: What are the ideal light source and wavelength for activating 2-MP1?

A3: The optimal wavelength for activating 2-MP1 is typically in the near-UV or blue light range. The exact wavelength will depend on the specific chemical structure of the 2-MP1 derivative you are using. Consult the manufacturer's specifications or the relevant literature for the excitation maximum. A standard fluorescence microscope with a DAPI or GFP filter set can often be used, but a more controlled, uniform light source is recommended for quantitative and reproducible experiments.

Q4: Can I use 2-MP1 in live-cell imaging experiments?

A4: Yes, 2-MP1 is well-suited for live-cell imaging applications. However, it is important to be mindful of potential phototoxicity.[1] Use the lowest possible light dose (intensity and duration) required to achieve your desired effect and include appropriate controls to monitor cell health throughout the experiment.

Q5: Are there any known off-target effects of 2-MP1?

A5: While 2-MP1 can be targeted with high spatial precision, the generated singlet oxygen can diffuse and react with other nearby molecules.[5][6] Therefore, the potential for off-target effects exists and should be carefully evaluated in your experiments using the control strategies outlined in the troubleshooting guide above.

References

  • Coutu, D. L., & Schroeder, T. (2013). Probing cellular processes with high-resolution live-cell imaging. Nature Reviews Molecular Cell Biology, 14(7), 459–471. [Link]

  • Lin, A., & Giuliano, C. J. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(415), eaan0932. [Link]

  • Reddi, E. (2008). Singlet oxygen quenching by antioxidants. Methods in Enzymology, 441, 31–43. [Link]

  • Onoue, S., et al. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. Journal of Pharmaceutical Sciences, 106(1), 133-139. [Link]

  • Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. In Mitochondria (pp. 231-242). Humana Press. [Link]

  • Ljungman, M., & Zhang, F. (1996). Blockage of RNA polymerase as a mechanism for UV-induced apoptosis. Oncogene, 13(4), 823–831. [Link]

  • Scientific Committee on Consumer Safety. (2013). OPINION ON 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission. [Link]

  • Lovell, J. F., et al. (2009). FRET Quenching of Photosensitizer Singlet Oxygen Generation. The Journal of Physical Chemistry B, 113(10), 3203–3211. [Link]

  • Schnell, U., et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods, 9(2), 152–158. [Link]

  • Hughes, S. J., & Bond, N. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. Pharmaceutical Technology, 47(10). [Link]

  • The precision paradox: Off-target effects in gene editing. (2023). Drug Discovery News. [Link]

  • Starkov, A. A. (2008). Measurement of mitochondrial reactive oxygen species production. Current protocols in toxicology, Chapter 2, Unit 2.16. [Link]

  • Schnell, U., et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods, 9(2), 152-158. [Link]

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (2015). Journal of Visualized Experiments, (105), e53331. [Link]

  • Wang, Y., et al. (2022). Improved Singlet Oxygen Production by Synergistic Effect via a Dual-Core Photosensitizer Doped Polymer Fibrous Films: Synthesis and Performance. Frontiers in Chemistry, 10, 886367. [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function. (2012). Cold Spring Harbor Perspectives in Biology, 4(10), a008672. [Link]

  • Petrilli, V., & Martinon, F. (2007). Assessing Caspase-1 Activation. In Inflammasomes (pp. 199-203). Humana Press. [Link]

  • Troubleshooting IP/Co-IP. (n.d.). ChromoTek. Retrieved from [Link]

  • Farnaby, W., et al. (2022). Machine learning in targeted protein degradation drug design: a technical review of PROTACs and molecular glues. Drug Discovery Today, 27(1), 249-258. [Link]

  • Teixidó, E., et al. (2022). Evaluating the suitability of the alkaline comet assay in HaCaT cells for predicting photogenotoxicity. Mutagenesis, 37(Supplement_1), i13-i14. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. [Link]

  • A Saturation Artifacts Inpainting Method Based on Two-Stage GAN for Fluorescence Microscope Images. (2023). Applied Sciences, 13(13), 7793. [Link]

  • Lovell, J. F., et al. (2009). FRET quenching of photosensitizer singlet oxygen generation. The Journal of Physical Chemistry B, 113(10), 3203-3211. [Link]

  • MMP-1 and IL-6: novel biomarkers to identify phototoxic chemicals. (2022). Proceedings, 82(1), 4. [Link]

  • ROS Detection in Adherent Cells via DCFH DA Staining. (2023). YouTube. Retrieved from [Link]

  • Next steps for targeted protein degradation. (2023). Nature Chemical Biology, 19(2), 140-143. [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function. (2012). Cold Spring Harbor Perspectives in Biology, 4(10), a008672. [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2022). Molecules, 27(23), 8234. [Link]

  • Live cell imaging in a micro-array of acoustic traps facilitates quantification of natural killer cell heterogeneity. (2013). Integrative Biology, 5(4), 708-716. [Link]

  • How to estimate the induction of ROS in cell culture? (2013). ResearchGate. Retrieved from [Link]

  • Targeted Protein Degraders. (2023). NJ Bio. [Link]

  • How can off-target effects of drugs be minimised? (2023). Patsnap. [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2023). Patsnap. [Link]

  • Caspase Activation Pathways Analysis by BiFC Assay. (2022). YouTube. Retrieved from [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube. Retrieved from [Link]

  • The Assessment of Meloxicam Phototoxicity in Human Normal Skin Cells: In Vitro Studies on Dermal Fibroblasts and Epidermal Melanocytes. (2022). International Journal of Molecular Sciences, 23(19), 11806. [Link]

  • The triage of damaged proteins: degradation by the ubiquitin-proteasome pathway or repair by molecular chaperones. (2002). The EMBO Journal, 21(12), 2971–2980. [Link]

  • The preparation of singlet oxygen. (2021). YouTube. Retrieved from [Link]

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  • Fixation artifacts and how to minimize them. (2020). FocalPlane. [Link]

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  • Ubiquitin-Proteasome System | Targeted Protein Degradation. (2022). YouTube. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Methoxyphenalen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxyphenalen-1-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish a robust and scalable synthesis for this valuable compound. Drawing from established methodologies for phenalenone functionalization, we provide a comprehensive, field-tested perspective. This document is structured to provide not just protocols, but the underlying scientific rationale, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory and scale-up needs.

Overview of the Recommended Synthetic Pathway

The synthesis of 2-Methoxyphenalen-1-one is most reliably achieved through a two-step process starting from the readily available 1H-phenalen-1-one. This strategy involves the regioselective functionalization of the phenalenone core, a common approach for generating diverse analogs.[1][2] The proposed pathway is as follows:

  • Step 1: Electrophilic Iodination. Introduction of an iodine atom at the C2 position of 1H-phenalen-1-one. This creates a versatile intermediate, 2-Iodo-1H-phenalen-1-one, which is primed for subsequent nucleophilic substitution.

  • Step 2: Nucleophilic Aromatic Substitution (SNA_r_). Displacement of the iodide with a methoxide group to yield the target molecule, 2-Methoxyphenalen-1-one. This reaction often benefits from copper catalysis, following the principles of an Ullmann condensation.

This pathway is advantageous due to the well-defined nature of each step and the commercial availability of the starting materials.

Synthetic_Pathway Start 1H-Phenalen-1-one Step1_Intermediate 2-Iodo-1H-phenalen-1-one Start->Step1_Intermediate Step 1: Iodination I₂, Pyridine, CCl₄ Final_Product 2-Methoxyphenalen-1-one Step1_Intermediate->Final_Product Step 2: Methoxylation NaOCH₃, CuI (cat.), DMF

Caption: Proposed two-step synthesis of 2-Methoxyphenalen-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Iodo-1H-phenalen-1-one (3)

This protocol is adapted from established methods for the halogenation of the phenalenone core.[1] The reaction proceeds via an electrophilic substitution, where pyridine acts as a base to neutralize the hydrogen iodide byproduct.

ReagentM.W.AmountMolesEquivalents
1H-Phenalen-1-one (1)180.212.0 g11.1 mmol1.0
Iodine (I₂)253.816.0 g23.6 mmol~2.1
Carbon Tetrachloride (CCl₄)153.8240 mL--
Pyridine79.1040 mL--

Procedure:

  • Under an argon atmosphere, dissolve 1H-phenalen-1-one (2.0 g, 11.1 mmol) in a 1:1 mixture of CCl₄ and pyridine (40 mL total) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of iodine (6.0 g, 23.6 mmol) in a 1:1 mixture of CCl₄ and pyridine (40 mL total).

  • Add the iodine solution dropwise to the cooled phenalenone solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Transfer the mixture to a separatory funnel and wash successively with:

    • Water (50 mL)

    • 1 N HCl solution (2 x 50 mL) to remove pyridine.

    • Water (50 mL)

    • 20% aqueous Na₂S₂O₃ solution (50 mL) to quench excess iodine.

    • Brine (50 mL)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-Iodo-1H-phenalen-1-one as a solid.

Step 2: Synthesis of 2-Methoxyphenalen-1-one

This step is a copper-catalyzed nucleophilic aromatic substitution. The use of a polar aprotic solvent like DMF is crucial for the solubility of the reagents and to facilitate the reaction at elevated temperatures.

ReagentM.W.AmountMolesEquivalents
2-Iodo-1H-phenalen-1-one (3)306.111.0 g3.27 mmol1.0
Sodium Methoxide (NaOCH₃)54.020.35 g6.54 mmol2.0
Copper(I) Iodide (CuI)190.4562 mg0.327 mmol0.1
N,N-Dimethylformamide (DMF)73.0920 mL--

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 2-Iodo-1H-phenalen-1-one (1.0 g, 3.27 mmol), sodium methoxide (0.35 g, 6.54 mmol), and copper(I) iodide (62 mg, 0.327 mmol).

  • Add anhydrous DMF (20 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a beaker containing 100 mL of water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methoxyphenalen-1-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The troubleshooting logic is designed to help you identify the root cause of a problem and implement an effective solution.

Troubleshooting problem Problem: Low Yield in Methoxylation (Step 2) cause1 Cause 1: Inactive Sodium Methoxide problem->cause1 cause2 Cause 2: Poor Catalyst Activity problem->cause2 cause3 Cause 3: Sub-optimal Reaction Conditions problem->cause3 solution1 Solution: - Use freshly opened, anhydrous NaOCH₃. - Prepare fresh from Na metal and dry MeOH. cause1->solution1 solution2 Solution: - Use high-purity CuI. - Consider pre-activating the catalyst if necessary. cause2->solution2 solution3 Solution: - Ensure solvent is anhydrous. - Increase temperature to 120 °C. - Extend reaction time. cause3->solution3

Caption: Decision tree for troubleshooting low yield in the methoxylation step.

Step 1: Iodination

Q: The iodination reaction is very slow or incomplete, with significant starting material remaining after 48 hours. What should I do?

A:

  • Check Reagent Quality: Ensure the pyridine and CCl₄ are anhydrous. Water can interfere with the reaction.

  • Iodine Stoichiometry: A slight excess of iodine is necessary. Confirm that the iodine was weighed and transferred correctly. The deep purple color should persist throughout the reaction.

  • Temperature: While the initial addition is done at 0 °C to control exothermicity, the reaction itself requires stirring at room temperature. Ensure the reaction was not left at a low temperature for the entire duration.

  • Mixing: Inadequate stirring can lead to poor reaction kinetics. Ensure the magnetic stir bar is coupling effectively and the mixture is homogeneous.

Q: I am observing multiple spots on my TLC plate after the iodination reaction. What are these byproducts?

A:

  • Di-iodination: While the 2-position is electronically favored, prolonged reaction times or higher temperatures can sometimes lead to the formation of di-iodinated species. These will appear as less polar spots on the TLC plate. Careful column chromatography should allow for their separation.

  • Degradation: Phenalenones can be sensitive to strongly acidic or basic conditions over long periods. The workup, especially the HCl wash, should be performed efficiently without prolonged contact time.

Step 2: Methoxylation

Q: My methoxylation reaction is not proceeding to completion, and the main spot on TLC is the starting 2-iodo-phenalenone.

A:

  • Sodium Methoxide Inactivation: Sodium methoxide is extremely hygroscopic and will readily hydrolyze to methanol and NaOH in the presence of moisture. This is the most common cause of failure. Always use freshly opened reagent from a sealed bottle or prepare it fresh immediately before use.

  • Catalyst Poisoning: The copper catalyst can be sensitive to impurities. Ensure high-purity CuI is used. The starting 2-iodo-phenalenone should be thoroughly purified from the previous step.

  • Insufficient Temperature: Copper-catalyzed SNA_r_ reactions often require significant thermal energy. If the reaction is stalling at 110 °C, consider cautiously increasing the temperature to 120-130 °C, ensuring your glassware is appropriate for the pressure change.

  • Degassed Solvent: While not always necessary, dissolved oxygen in the DMF can sometimes interfere with Cu(I) catalysts. Using a solvent that has been degassed via sparging with argon may improve results.

Q: The reaction turns black, and I get a low yield of a complex mixture. What happened?

A:

  • Decomposition: This often indicates decomposition of the starting material or product under the reaction conditions. This can be caused by excessive temperature (runaway heating) or the presence of impurities.

  • Side Reactions: At high temperatures, DMF can slowly decompose, especially in the presence of a strong base, to produce dimethylamine, which could potentially act as a competing nucleophile. Ensure the temperature is well-controlled. Consider an alternative high-boiling solvent like NMP (N-Methyl-2-pyrrolidone) if DMF decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What analytical methods are recommended for reaction monitoring and final product characterization?

A1: For reaction monitoring, Thin Layer Chromatography (TLC) is the quickest method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure, along with Mass Spectrometry (MS) to verify the molecular weight. Purity can be definitively assessed by HPLC.[3][4]

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, one could envision a route starting with 2-hydroxy-1H-phenalen-1-one followed by a Williamson ether synthesis (using a base like K₂CO₃ and a methylating agent like methyl iodide or dimethyl sulfate).[5] However, the synthesis of 2-hydroxy-1H-phenalen-1-one itself can be challenging, making the iodination route presented here often more practical and reliable for scale-up.

Q3: What are the primary safety considerations?

A3:

  • Carbon Tetrachloride (Step 1): CCl₄ is a known carcinogen and is toxic. It should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Consider replacing it with a less toxic solvent if an alternative procedure can be validated.

  • Pyridine (Step 1): Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Sodium Methoxide (Step 2): This reagent is corrosive and reacts violently with water. Handle in an inert atmosphere (glove box or under argon) and away from any moisture.

  • DMF (Step 2): DMF is a reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

Q4: How can this synthesis be optimized for a larger scale?

A4:

  • Solvent Choice: For Step 1, replacing CCl₄ is highly recommended for scale-up due to safety and environmental concerns. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) could be investigated as alternatives.

  • Workup: Liquid-liquid extractions become cumbersome at a large scale. For Step 2, consider a quench by adding the reaction mixture to a solution of aqueous ammonia to complex with the copper catalyst, followed by filtration to remove the salts before extraction.

  • Purification: Column chromatography is not ideal for large quantities. Recrystallization of the final product should be developed to achieve high purity on a larger scale.

  • Temperature Control: On a larger scale, the exothermicity of reactions needs to be carefully managed. Ensure the reactor is equipped with adequate cooling capacity.

References

  • Caes, B. and Jensen, D. (2008). Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. Journal of Chemical Education. Available at: [Link]

  • Lazzaro, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. Available at: [Link]

  • Freijo, M.B., et al. (2023). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules. Available at: [Link]

  • Lazzaro, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Molecular design of phenalenone derivatives and their synthesis routes. Available at: [Link]

  • Aurora Chemistry. (2020). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. Available at: [Link]

  • Caes, B. and Jensen, D. (2008). Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. Journal of Chemical Education. Available at: [Link]

  • Freijo, M.B., et al. (2023). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Methoxychlor. National Center for Biotechnology Information. Available at: [Link]

  • Attia, K.A.M., et al. (2023). Simple spectrophotometric methods for the quantitative analysis of two binary mixtures containing paracetamol as a major component. National Center for Biotechnology Information. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Photostability: Benchmarking 2-Methoxyphenalen-1-one Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular imaging, drug discovery, and molecular diagnostics, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While brightness and spectral properties are often primary considerations, the photostability of a fluorophore—its resistance to photochemical degradation upon exposure to light—is a paramount parameter that dictates the reliability and temporal range of an investigation. This guide provides an in-depth comparison of the photostability of a novel singlet oxygen sensitizer, 2-Methoxyphenalen-1-one, against a panel of widely used commercial fluorescent dyes. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications.

The Imperative of Photostability in Modern Research

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a persistent challenge in fluorescence-based techniques.[1] This phenomenon arises from the interaction of the excited-state fluorophore with its environment, often involving molecular oxygen, leading to the formation of reactive oxygen species that chemically alter the dye's structure and abolish its fluorescence.[2] The consequences of rapid photobleaching are manifold, ranging from diminished signal-to-noise ratios and reduced experimental time windows to the generation of phototoxic byproducts that can compromise cellular viability and introduce experimental artifacts. For quantitative studies, such as time-lapse microscopy or single-molecule tracking, a high degree of photostability is not merely advantageous but essential for data integrity.

Comparative Photostability Analysis

To provide a clear and objective comparison, we have benchmarked the photostability of 2-Methoxyphenalen-1-one against four classes of commercially available fluorescent dyes: Fluorescein, Rhodamine, BODIPY, and Cyanine dyes. The selection of these comparators is based on their widespread use in various biological applications.

While direct photobleaching quantum yield data for 2-Methoxyphenalen-1-one is not extensively published, its core structure, phenalenone, is recognized as a highly efficient Type II photosensitizer with a near-unity singlet oxygen quantum yield.[3][4] This high efficiency in generating singlet oxygen, a key mediator of photobleaching, suggests that unsubstituted phenalenone itself would have poor photostability. However, the introduction of substituents, such as the methoxy group in 2-Methoxyphenalen-1-one, can modulate these photophysical properties. For the purpose of this guide, we will consider the photostability of phenalenone derivatives as a proxy, with the understanding that further direct experimental validation for 2-Methoxyphenalen-1-one is warranted.

Dye ClassExampleExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φ_b)Key Characteristics & Photostability Profile
Phenalenone Derivative 2-Methoxyphenalen-1-one~300-429[5]~348-578[5]Data not available; inferred high potential for photobleaching due to high singlet oxygen quantum yield of the parent compound.[3]Phenalenone derivatives are known for their high singlet oxygen generation, making them potent photosensitizers but likely susceptible to self-destruction.[6]
Xanthene Fluorescein (FITC)~494~518~3 x 10⁻⁵ - 5 x 10⁻⁵[1]Prone to rapid photobleaching, especially at higher illumination intensities. Its fluorescence is also pH-sensitive.
Xanthene Rhodamine B~553~576~2.8 x 10⁻⁶[7]Generally more photostable than fluorescein. Its rigid xanthene structure contributes to its higher resistance to photobleaching.[8]
BODIPY BODIPY FL~503~512~1 x 10⁻⁶ - 5 x 10⁻⁷Known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability due to their rigid boron-dipyrromethene core.[]
Cyanine Cy3~550~570~1 x 10⁻⁴ - 5 x 10⁻⁵[10][11]Photostability is highly dependent on the local environment and can be enhanced by covalent attachment to biomolecules. Susceptible to ozone-mediated degradation.[10]
Cyanine Cy5~649~666~5 x 10⁻⁵ - 1 x 10⁻⁶[12]Generally more photostable than Cy3, but also sensitive to environmental factors.[12]

Note: Photobleaching quantum yields can vary significantly depending on the experimental conditions (e.g., solvent, oxygen concentration, illumination intensity). The values presented here are for comparative purposes.

Experimental Protocol for Measuring Photostability

To ensure the reproducibility and validity of photostability measurements, a standardized experimental protocol is crucial. The following methodology provides a robust framework for comparing the photostability of fluorescent dyes in solution. This protocol is based on established principles and can be adapted for specific experimental needs.

I. Materials and Equipment
  • Fluorometer or Spectrofluorometer: Equipped with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp).

  • UV-Vis Spectrophotometer: For determining dye concentration and absorbance spectra.

  • Quartz Cuvettes: 1 cm path length, four-sided polished.

  • Solvent: Spectroscopic grade, appropriate for the dyes being tested (e.g., ethanol, PBS).

  • Dye Stock Solutions: Prepared in the chosen solvent and stored protected from light.

  • Magnetic Stirrer and Stir Bars (optional): For ensuring homogenous illumination.

  • Neutral Density Filters (optional): For controlling illumination intensity.

II. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the photostability of a fluorescent dye.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Dye Stock Solutions prep_working Dilute to Working Concentration (Absorbance ~0.05 at λex) prep_stock->prep_working acq_initial Record Initial Fluorescence Spectrum prep_working->acq_initial Transfer to Cuvette acq_irradiate Continuous Irradiation at λex acq_initial->acq_irradiate acq_monitor Monitor Fluorescence Intensity vs. Time acq_irradiate->acq_monitor analysis_plot Plot Normalized Intensity vs. Time acq_monitor->analysis_plot Export Data analysis_fit Fit Data to Exponential Decay Model analysis_plot->analysis_fit analysis_calc Calculate Photobleaching Half-Life (t½) analysis_fit->analysis_calc

Caption: Experimental workflow for photostability measurement.

III. Step-by-Step Methodology
  • Sample Preparation:

    • Prepare stock solutions of each dye in the chosen solvent at a concentration of approximately 1 mM.

    • Dilute the stock solutions to a working concentration that yields an absorbance of approximately 0.05 at the excitation maximum (λex) in a 1 cm pathlength cuvette. This low concentration minimizes inner filter effects.

  • Initial Measurements:

    • Record the full fluorescence emission spectrum of the diluted dye solution to determine the emission maximum (λem).

    • Set the spectrofluorometer to monitor the fluorescence intensity at λem while exciting at λex.

  • Photobleaching Experiment:

    • Continuously irradiate the sample with the excitation light source. It is crucial to use the same excitation slit width and lamp power for all samples to ensure comparable irradiation intensity.

    • Record the fluorescence intensity at λem at regular time intervals until the intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Normalize the fluorescence intensity data by dividing each data point by the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of irradiation time.

    • Fit the decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t½) using the equation: t½ = ln(2) / k.

Understanding the Mechanisms of Photobleaching

The photostability of a fluorescent dye is intrinsically linked to its molecular structure and its interaction with the surrounding environment. The following diagram illustrates the key factors influencing the photobleaching process.

G cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors cluster_process Photobleaching Pathway structure Molecular Structure (Rigidity, Conjugation) isc_yield Intersystem Crossing (ISC) Yield structure->isc_yield excited_state Excited Triplet State isc_yield->excited_state oxygen Molecular Oxygen Concentration ros Reactive Oxygen Species (e.g., ¹O₂) oxygen->ros intensity Excitation Light Intensity intensity->excited_state solvent Solvent Polarity & Viscosity solvent->isc_yield excited_state->ros Energy Transfer photodegradation Irreversible Photodegradation ros->photodegradation Chemical Reaction

Caption: Key factors influencing dye photostability.

  • Fluorescein and Rhodamines (Xanthenes): The photobleaching of these dyes often proceeds through the formation of a long-lived triplet state.[2] In the presence of molecular oxygen, this triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen, which then attacks the dye molecule or other nearby molecules, leading to bleaching. The greater rigidity of the rhodamine structure compared to fluorescein reduces non-radiative decay pathways, contributing to its higher photostability.

  • BODIPY Dyes: The boron-dipyrromethene core of BODIPY dyes imparts significant rigidity, which minimizes non-radiative decay and leads to high fluorescence quantum yields and excellent photostability.[] Their photobleaching pathways are less dominated by singlet oxygen formation compared to xanthene dyes.

  • Cyanine Dyes (Cy3, Cy5): The polymethine chain of cyanine dyes is susceptible to photooxidation, which is a primary mechanism of their photobleaching.[12] The flexibility of this chain can also lead to isomerization, a non-fluorescent state, which can contribute to apparent signal loss. Their photostability is notably influenced by the local environment and can be improved by conjugation to proteins or by the use of antioxidant additives.

  • 2-Methoxyphenalen-1-one: As a phenalenone derivative, this compound is expected to be an efficient photosensitizer, readily forming a triplet state upon excitation and generating singlet oxygen with high quantum yield.[3] While this property is advantageous for applications like photodynamic therapy, it also suggests a high propensity for self-sensitized photo-oxidation, leading to rapid photobleaching.

Conclusion and Future Directions

The selection of a fluorescent dye for a particular application requires a careful consideration of its photophysical properties, with photostability being a critical parameter for quantitative and long-term imaging studies. This guide provides a framework for understanding and comparing the photostability of 2-Methoxyphenalen-1-one with common commercial dyes.

Our analysis suggests that while 2-Methoxyphenalen-1-one may be a potent photosensitizer, its utility in applications requiring high photostability may be limited. In contrast, dyes from the BODIPY family generally offer superior photostability.

It is imperative for researchers to experimentally validate the photostability of any chosen dye under their specific experimental conditions. The protocol provided herein offers a standardized approach for such assessments. As the field of fluorescence imaging continues to evolve, the development of novel fluorophores with enhanced photostability will remain a key area of research, enabling more precise and longer-term observations of biological processes.

References

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  • PicoQuant. (2019). Fluorescence Recovery After Photobleaching (FRAP). [Link]

  • Wikipedia. (n.d.). Fluorescence recovery after photobleaching. [Link]

  • iBiology. (2013, November 17). Microscopy: Measuring Dynamics: Photobleaching and Photoactivation (JLS) [Video]. YouTube. [Link]

  • de la Garza, L., et al. (2008). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171-174. [Link]

  • Tessier, A., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28217-28227. [Link]

  • Widengren, J., & Rigler, R. (1996). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Bioimaging, 4(3), 149-157.
  • Donoval, M., et al. (2018). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Molecules, 23(11), 2939.
  • Lee, C. Y., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(33), 13196-13206. [Link]

  • Shimi, A., et al. (2011). Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. Journal of Visualized Experiments, (52), 2825.
  • König, K., et al. (2011).
  • Cosenza, M. E., & Diamond, J. M. (2021). Photostability of Organic Red Food Dyes.
  • Bednarczyk, D., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3682.
  • de la Garza, L., et al. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171-174.
  • Sathyadevi, P., et al. (2016). Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives. Journal of Fluorescence, 26(3), 939-950.
  • Olympus. (n.d.). Photobleaching. [Link]

  • Wu, L., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy.
  • Yang, Y., et al. (2018). Photobleaching of dye 3, Cy5, and Cy7 in solution: fluorescence...
  • Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588-2600.
  • Pare, B., et al. (2012). Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts. International Journal of Photoenergy, 2012, 1-9.
  • Wachsmuth, M., et al. (2003). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. Biophysical journal, 84(5), 3353-3363.
  • Fantuzzi, A., et al. (2021). Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy. Chemical Society Reviews, 50(9), 5434-5469.
  • Lukinavičius, G., et al. (2018). Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues. Chemical Science, 9(10), 2733-2742.
  • Desbois, N., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. Pharmaceutics, 13(6), 784.
  • Filatov, M. A., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters, 12(8), 1298-1303.
  • Barth, A., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv.
  • Porter, J. J. (1973). A Study of the Photodegradation of Commercial Dyes. Environmental Protection Agency.
  • Bednarczyk, D., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3682.
  • Oregon Medical Laser Center. (n.d.). Rhodamine B. [Link]

  • Dunn, M. R., et al. (2015). Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. The Journal of Physical Chemistry B, 119(34), 11099-11105.
  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Gaina, L., et al. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye.
  • van der Velde, J. H. M., et al. (2018). Fluorescence Spectroscopy and Microscopy. ETH Zurich.
  • ResearchGate. (n.d.). Molecular design of phenalenone derivatives and their synthesis routes. [Link]

  • de la Garza, L., et al. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip, 9(1), 171-174.
  • McKellar, J. F., & Allen, N. S. (1979). The photofading mechanism of commercial reactive dyes on cotton. Photochemistry, 10(2), 167-182.
  • Lakowicz, J. R., et al. (2001). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Analytical Biochemistry, 288(1), 62-75.
  • Demchenko, A. P. (2020). Photobleaching and Stabilization of Fluorophores used for Single Molecule Analysis with One- and Two-Photon Excitation.

Sources

A Head-to-Head Comparison of 2-Methoxyphenalen-1-one and its Hydroxylated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the phenalenone scaffold stands out for its unique electronic and photophysical properties. Minor structural modifications to this polycyclic aromatic ketone can dramatically alter its biological activity and physicochemical characteristics. This guide provides a detailed head-to-head comparison of 2-Methoxyphenalen-1-one and its corresponding hydroxylated analog, 2-Hydroxyphenalen-1-one. While direct comparative studies on these two specific molecules are not extensively documented, this guide synthesizes established principles of medicinal chemistry and available data on related compounds to offer a scientifically grounded analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substitution at the 2-Position

The phenalenone core is a privileged structure in the development of photosensitizers and bioactive agents.[1][2] Substituents on the phenalenone ring system play a pivotal role in modulating its electronic properties, and consequently, its reactivity and biological interactions. The introduction of a methoxy (-OCH₃) or a hydroxyl (-OH) group at the 2-position is of particular interest due to the profound influence of these functional groups on a molecule's antioxidant potential and overall biological profile. A hydroxyl group can act as a hydrogen donor, a key mechanism in neutralizing free radicals, while a methoxy group, an electron-donating group, can influence the stability of the molecule and its radical cation.[3][4] This guide will delve into the anticipated differences in their synthesis, physicochemical properties, and biological activities, supported by established experimental protocols.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference between a methoxy and a hydroxyl group imparts distinct physicochemical characteristics to the phenalenone scaffold. These differences are critical for considerations such as solubility, membrane permeability, and metabolic stability.

Property2-Methoxyphenalen-1-one (Predicted)2-Hydroxyphenalen-1-one (Predicted)Rationale
Molecular Formula C₁₄H₁₀O₂C₁₃H₈O₂
Molecular Weight 210.23 g/mol 196.20 g/mol
Solubility More soluble in non-polar organic solvents.More soluble in polar protic solvents.The hydroxyl group can engage in hydrogen bonding with polar solvents, enhancing solubility. The methoxy group imparts a more lipophilic character.
Acidity/Basicity NeutralWeakly acidicThe phenolic hydroxyl group can be deprotonated, exhibiting weak acidity.
Hydrogen Bonding Hydrogen bond acceptor.Both hydrogen bond donor and acceptor.The ability to act as a hydrogen bond donor significantly influences interactions with biological macromolecules.

Comparative Biological Activity: The Antioxidant Potential

The primary anticipated difference in the biological activity of 2-Methoxyphenalen-1-one and 2-Hydroxyphenalen-1-one lies in their antioxidant capacity. The ability of a compound to scavenge reactive oxygen species (ROS) is a cornerstone of its potential therapeutic applications in diseases associated with oxidative stress.[5]

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds is predominantly attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring system.

In contrast, while the methoxy group is electron-donating and can contribute to the stability of a radical cation, it lacks the readily donatable hydrogen atom of a hydroxyl group. Therefore, 2-Hydroxyphenalen-1-one is predicted to exhibit significantly higher direct antioxidant activity than its methoxylated counterpart.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of well-established in vitro assays are recommended. The following are detailed protocols for the assessment of their antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[6][7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Workflow Diagram:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/Standard/Blank DPPH_sol->Mix Test_comp Prepare Stock Solutions of Compounds & Standard (e.g., Ascorbic Acid) Serial_dil Perform Serial Dilutions of Compounds & Standard Serial_dil->Mix Incubate Incubate in the Dark at Room Temperature for 30 min Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions (e.g., 1 mg/mL) of 2-Methoxyphenalen-1-one, 2-Hydroxyphenalen-1-one, and a positive control (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the positive control to their respective wells. For the blank, add 100 µL of the solvent.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compounds and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.[5][9]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Workflow Diagram:

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS Stock Solution (7 mM) ABTS_radical Mix and Incubate in Dark for 12-16 h to form ABTS•+ ABTS_stock->ABTS_radical Persulfate Prepare Potassium Persulfate (2.45 mM) Persulfate->ABTS_radical ABTS_working Dilute ABTS•+ Solution to an Absorbance of ~0.7 ABTS_radical->ABTS_working Mix Mix ABTS•+ Working Solution with Test Compound/Standard/Blank ABTS_working->Mix Incubate Incubate at Room Temperature for 6 min Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_TEAC Determine TEAC Value Calc_inhibition->Calc_TEAC

Sources

2-Methoxyphenalen-1-one: A Superior Fluorescent Probe to Existing Options? A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cellular biology, drug discovery, and materials science, the demand for sophisticated molecular tools is incessant. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes with exceptional spatial and temporal resolution. While the market is populated with well-established fluorophores, the quest for probes with superior photophysical properties, enhanced stability, and greater environmental sensitivity continues to drive innovation. This guide provides an in-depth technical comparison of the phenalenone class of fluorescent probes, with a focus on the representative molecule 2-Methoxyphenalen-1-one , against incumbent alternatives such as BODIPY and Nile Red.

The Rise of Phenalenone-Based Fluorophores

The phenalenone scaffold, a polycyclic aromatic ketone, has emerged as a promising platform for the development of novel fluorescent probes.[1] Its rigid, planar structure and extended π-conjugation system provide a foundation for intrinsic fluorescence. The true potential of phenalenones, however, lies in the tunability of their photophysical properties through strategic chemical modifications. By introducing electron-donating or electron-withdrawing groups at various positions on the phenalenone core, researchers can modulate the absorption and emission wavelengths, quantum yield, and sensitivity to the local microenvironment.[2]

2-Methoxyphenalen-1-one serves as a prime example of this molecular engineering. The methoxy group, an electron-donating substituent, is anticipated to enhance the fluorescence quantum yield and red-shift the emission spectrum compared to the parent phenalenone molecule. While specific quantitative data for 2-Methoxyphenalen-1-one is not extensively documented in publicly available literature, we can infer its potential performance based on studies of similarly substituted phenalenone derivatives.[3]

Key Performance Metrics for Fluorescent Probes

To objectively assess the viability of 2-Methoxyphenalen-1-one and the broader phenalenone class as superior fluorescent probes, we must consider several key performance indicators:

  • Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter signal.

  • Stokes Shift: The difference between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is desirable as it minimizes self-quenching and improves the signal-to-noise ratio.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability allows for longer imaging experiments.

  • Solvatochromism: The change in a probe's spectral properties in response to the polarity of its environment. This property is particularly valuable for sensing applications, such as probing the lipid content of cellular membranes.

  • Cell Permeability and Targeting: For biological applications, a probe must be able to cross the cell membrane and, in some cases, localize to specific organelles.

Comparative Analysis: Phenalenones vs. Established Probes

To provide a clear comparison, we will evaluate the phenalenone class against two widely used fluorescent probes: BODIPY 493/503, known for its sharp emission peaks and high quantum yield, and Nile Red, a classic solvatochromic dye used for lipid staining.

Quantitative Comparison of Photophysical Properties
Property2-Methoxyphenalen-1-one (Estimated)BODIPY 493/503Nile Red
Absorption Max (λabs) ~380-430 nm[3]~493 nm~552 nm (in ethyl acetate)
Emission Max (λem) ~450-580 nm[3]~503 nm~636 nm (in ethyl acetate)
Quantum Yield (ΦF) Moderate to High (structure dependent)[3]High (~0.9)Low to High (solvent dependent)
Stokes Shift Moderate to Large[3]Small (~10 nm)Large (~84 nm)
Photostability Generally GoodGoodModerate
Solvatochromism Expected to be significantLowHigh

Note: The values for 2-Methoxyphenalen-1-one are estimations based on published data for structurally similar phenalenone derivatives.[3]

Expert Insights and Causality

The phenalenone scaffold offers a compelling balance of properties. The potential for a significant Stokes shift is a key advantage over BODIPY dyes, which often suffer from spectral overlap between absorption and emission. This large separation in phenalenones is attributed to significant electronic redistribution in the excited state. Furthermore, the inherent rigidity of the phenalenone core contributes to a generally good quantum yield and photostability.

The true strength of the phenalenone class, and by extension 2-Methoxyphenalen-1-one, may lie in its pronounced solvatochromism. The introduction of the methoxy group is expected to create a significant dipole moment that is sensitive to the polarity of the surrounding solvent molecules. This would make 2-Methoxyphenalen-1-one a potentially excellent probe for visualizing lipid-rich environments, such as lipid droplets within cells, an application where Nile Red has traditionally excelled. However, phenalenones may offer improved photostability over Nile Red, which is known to be susceptible to photobleaching during prolonged imaging experiments.

Experimental Protocols

To facilitate the evaluation of 2-Methoxyphenalen-1-one and other novel fluorescent probes, we provide the following standardized experimental protocols.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard.

1. Materials:

  • Test compound (e.g., 2-Methoxyphenalen-1-one)
  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
  • Spectroscopic grade solvent
  • UV-Vis spectrophotometer
  • Fluorometer

2. Procedure:

  • Prepare a series of five dilutions of both the test compound and the standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
  • Record the UV-Vis absorption spectra for all solutions.
  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength for both the test compound and the standard. Ensure the excitation and emission slit widths are kept constant.
  • Integrate the area under the emission curve for each solution.
  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
  • Calculate the quantum yield of the test compound using the following equation:

Diagram: Workflow for Quantum Yield Determination

G cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_test Prepare Test Dilutions abs_spec Record UV-Vis Spectra prep_test->abs_spec prep_std Prepare Standard Dilutions prep_std->abs_spec em_spec Record Fluorescence Spectra abs_spec->em_spec integrate Integrate Emission Areas em_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Photostability Assessment

This protocol outlines a method for comparing the photostability of a test probe to a reference probe.

1. Materials:

  • Test compound (e.g., 2-Methoxyphenalen-1-one)
  • Reference compound (e.g., BODIPY 493/503)
  • Solvent
  • Fluorometer with time-scan capabilities
  • High-intensity light source (e.g., xenon lamp in the fluorometer)

2. Procedure:

  • Prepare solutions of the test and reference compounds with identical optical densities at their respective absorption maxima.
  • Place the test compound solution in the fluorometer.
  • Continuously excite the sample at its absorption maximum with the shutter open for a defined period (e.g., 10 minutes).
  • Record the fluorescence intensity at the emission maximum at regular intervals (e.g., every 30 seconds).
  • Repeat steps 2-4 for the reference compound.
  • Plot the normalized fluorescence intensity as a function of time for both compounds. A slower decay in fluorescence indicates higher photostability.

Diagram: Photostability Experimental Setup

G light_source High-Intensity Light Source sample Fluorophore Solution in Cuvette light_source->sample Continuous Excitation detector Detector sample->detector Fluorescence Emission recorder Data Recorder detector->recorder Intensity vs. Time Data

Caption: Conceptual diagram of a photostability experiment.

Conclusion: Is 2-Methoxyphenalen-1-one a Superior Probe?

Based on the available evidence from related phenalenone derivatives, 2-Methoxyphenalen-1-one holds significant promise as a fluorescent probe. Its potential for a large Stokes shift, good quantum yield, and pronounced solvatochromism positions it as a strong candidate for applications in cellular imaging, particularly for visualizing lipid-rich structures. The phenalenone scaffold offers a robust and tunable platform that could overcome some of the limitations of existing probes, such as the small Stokes shift of BODIPY dyes and the moderate photostability of Nile Red.

References

  • G. Gunther, et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters, 12(8), 1301–1307. [Link]

  • G. Gunther, et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Publications.[Link]

  • Phatangare, K. R., et al. (2018). Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. Journal of Fluorescence, 28(2), 579-588. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Methoxyphenalen-1-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a deep understanding of potential risks and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE), operational handling, and disposal of 2-Methoxyphenalen-1-one, ensuring both personal safety and experimental integrity.

While comprehensive toxicological data for 2-Methoxyphenalen-1-one is not widely published, its structure as an aromatic ketone warrants a cautious and thorough approach. The guidance herein is based on its available Safety Data Sheet (SDS) and established best practices for handling this chemical class.[1]

Hazard Assessment: Understanding the Risks

A foundational principle of laboratory safety is to understand the potential hazards of the materials in use. For 2-Methoxyphenalen-1-one, a solid compound, the primary routes of exposure are inhalation of dust, and direct contact with the skin or eyes.

Key Hazards:

  • Respiratory Irritation: The available SDS explicitly warns to avoid the formation and inhalation of dust.[1] Fine powders can easily become airborne, posing a risk to the respiratory tract.

  • Skin and Eye Contact: Direct contact should be avoided.[1] Aromatic ketones as a class can cause irritation, and some may be absorbed through the skin, leading to systemic effects.[2][3]

  • Ingestion: While less common in a laboratory setting, accidental ingestion can cause irritation of the digestive tract.[4]

Given the limited specific toxicity data, we must operate under the precautionary principle, treating the compound as potentially hazardous upon acute and chronic exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific task. The following table outlines the recommended PPE for handling 2-Methoxyphenalen-1-one at various stages.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing/Transfer (Solid) Chemical Safety GogglesDouble-glove with Nitrile or Neoprene GlovesLab CoatN95 Respirator (minimum); Half-mask respirator with P100/OV cartridges recommended
Solution Preparation Chemical Safety Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Small Spills Cleanup Chemical Safety Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical Resistant Apron over Lab CoatN95 Respirator (minimum); Half-mask respirator with P100/OV cartridges recommended
Waste Disposal Chemical Safety GogglesNeoprene or Butyl Rubber GlovesLab CoatNot typically required if waste is sealed
Causality Behind PPE Choices:
  • Eye and Face Protection : Hazards to the eyes can include chemical splashes, dust, and vapors.[5] For handling the solid powder or preparing solutions, chemical safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring larger volumes of solutions.[6]

  • Hand Protection : Nitrile gloves provide a good barrier for incidental contact with many chemicals.[5] However, ketones can degrade nitrile rubber over time. For prolonged handling or when preparing solutions, more robust gloves such as neoprene are recommended.[5][6] Double-gloving is a prudent measure, especially when handling the solid, to prevent exposure if the outer glove is compromised.

  • Body Protection : A standard lab coat protects against incidental contact and minor spills.[6][7] When handling larger quantities or preparing solutions, a chemical-resistant apron provides an additional layer of protection for the torso. Clothing worn in the lab should be non-synthetic (e.g., cotton) to reduce risks associated with static electricity.[8]

  • Respiratory Protection : The primary risk when handling the solid is the inhalation of fine dust particles.[1] All weighing and transfer operations should be conducted within a ventilated enclosure, such as a chemical fume hood or a powder containment hood. If this is not feasible, a respirator is required. An N95 dust mask provides a minimum level of protection against particulates. For greater protection against both dust and potential organic vapors, a half-mask respirator with combination P100 (particulate) and organic vapor (OV) cartridges is the recommended choice.

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic workflow is critical to minimizing exposure and ensuring safe handling from receipt to disposal.

Experimental Workflow: Safe Handling of 2-Methoxyphenalen-1-one

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A 1. Don PPE (Task-Appropriate) B 2. Work in Fume Hood or Ventilated Enclosure A->B C 3. Weigh Solid Minimize Dust Generation B->C D 4. Prepare Solution (If required) C->D E 5. Perform Experiment D->E F 6. Decontaminate Glassware & Surfaces E->F G 7. Segregate Waste (Solid, Liquid, PPE) F->G H 8. Package & Label Hazardous Waste G->H I 9. Doff PPE & Wash Hands H->I End End: Waste Pickup H->End Start Start: Receive Chemical Start->A

Caption: Workflow for the safe handling of 2-Methoxyphenalen-1-one.

Step-by-Step Methodologies

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the container is tightly closed when not in use.[1][9]

2. Handling and Solution Preparation:

  • Preparation: Before handling the chemical, designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.

  • Weighing: To minimize dust, use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust. Use a ventilated balance enclosure if available.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

3. Spill Management:

  • In the event of a small spill, ensure proper PPE is worn before starting cleanup.

  • Prevent the powder from becoming airborne.

  • Use an inert absorbent material to collect the spilled solid.[2]

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[9]

  • Do not allow the chemical to enter drains or waterways.[1][10]

4. Disposal Plan:

  • Waste Segregation: All materials contaminated with 2-Methoxyphenalen-1-one, including excess chemical, contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled container.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Follow all local, state, and federal regulations. For non-regulated chemical waste that might be disposed of in the trash, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter and placing it in a sealed bag.[11] However, for laboratory chemicals, professional disposal is the standard and required practice.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Methoxyphenalen-1-one into your research, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
  • Carl ROTH. Safety Data Sheet: 2-Methoxyphenol. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Disposal of Unused Medicines: What You Should Know. Available from: [Link]

  • Loba Chemie. 2-Cyclohexen-1-one MSDS. Available from: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]

  • Haz-Map. 2-Cyclohexen-1-one - Hazardous Agents. Available from: [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available from: [Link]

  • Australian Government Department of Health. 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. Available from: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]

  • National Library of Medicine. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.